C6 NBD Glucosylceramide
Description
Propriétés
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33+,34-,35+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQNDHFYIPTAY-YAIFWNLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
C6 NBD Glucosylceramide: A Technical Guide for Researchers in Cellular Biology and Drug Development
An in-depth exploration of the applications, experimental protocols, and data surrounding the fluorescent sphingolipid analog, C6 NBD Glucosylceramide, a pivotal tool for investigating intracellular lipid trafficking, metabolism, and the pathology of lysosomal storage diseases.
Introduction
This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-glucosyl-β1-1'-sphingosine) is a fluorescently labeled, short-chain analog of the naturally occurring glycosphingolipid, glucosylceramide. Its utility in research stems from the nitrobenzoxadiazole (NBD) fluorophore attached to its fatty acid chain, which allows for the visualization and tracking of its movement and metabolic fate within living and fixed cells. With excitation and emission maxima around 466 nm and 535 nm respectively, it is readily detectable by fluorescence microscopy and other fluorescence-based analytical techniques.[1][2] This molecule serves as a vital probe for dissecting the complex pathways of sphingolipid metabolism and transport, and has become an indispensable tool in the study of diseases characterized by aberrant lipid accumulation, most notably Gaucher disease.[3][4]
Core Applications in Research
The primary applications of this compound in a research setting are centered around its ability to mimic the behavior of its endogenous counterpart, allowing for the qualitative and quantitative assessment of key cellular processes.
-
Visualizing Intracellular Lipid Trafficking: When introduced to cells, this compound is internalized and transported through various intracellular compartments. A key destination is the Golgi apparatus, a central hub for lipid metabolism and sorting.[5][6] From the Golgi, its fluorescent metabolites, such as C6 NBD sphingomyelin, are further transported to the plasma membrane.[7] This allows researchers to study the dynamics of both endocytic and exocytic pathways, including recycling pathways from endosomes back to the cell surface.[8]
-
Probing Enzyme Activity: this compound is a crucial substrate for assaying the activity of several key enzymes in the sphingolipid metabolic pathway. This includes glucosylceramide synthase (GCS), which synthesizes glucosylceramide from ceramide, and glucocerebrosidase (GCase), the lysosomal enzyme responsible for its degradation.[1][3][9] Deficiencies in GCase activity are the underlying cause of Gaucher disease, and assays using fluorescent substrates like this compound are instrumental in diagnosing the disease and for screening potential therapeutic agents.[3][4]
-
Investigating Lysosomal Storage Disorders: In the context of Gaucher disease, where glucosylceramide accumulates in lysosomes, this compound is used in cellular and animal models to study the pathological consequences of this buildup.[4][10][11] Researchers can visualize its accumulation, investigate its impact on lysosomal function, and explore its potential role in downstream cellular dysfunction, including neurodegeneration in neuronopathic forms of the disease.[4]
-
Studying Signal Transduction: While not a direct signaling molecule itself, the metabolism of glucosylceramide and other sphingolipids is intricately linked to various signal transduction pathways that regulate cell growth, differentiation, and apoptosis. By tracing the fate of this compound, researchers can gain insights into how alterations in sphingolipid metabolism may impact these signaling cascades.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for experiments utilizing this compound.
| Parameter | Cell Type | Value | Application | Reference |
| Concentration | Human Skin Fibroblasts | Not specified | Uptake and transport studies | [5] |
| Concentration | BHK Cells | 4 µM | Studying recycling pathways | [8] |
| Concentration | HepG2 Cells | 4 µM | Basolateral to apical transcytosis | [14] |
| Incubation Time | BHK Cells | 30 min at 37°C | Golgi labeling with C6-NBD-ceramide | [8] |
| Incubation Time | HepG2 Cells | 30 min at 37°C | Transcytosis studies | [14] |
| Incubation Time | Human Daoy Neurons | 30 min at 37°C | Internalization studies | [15] |
Key Experimental Protocols
Protocol 1: Labeling of the Golgi Apparatus and Visualizing Intracellular Trafficking
This protocol describes the general procedure for labeling the Golgi apparatus and observing the subsequent trafficking of fluorescent lipids in cultured cells.
-
Cell Preparation: Plate cells on glass coverslips in a culture dish and grow to the desired confluency.
-
Labeling Solution Preparation: Prepare a working solution of this compound, often complexed with defatted bovine serum albumin (BSA) to facilitate its delivery to the cells. A typical final concentration is in the range of 4-5 µM.
-
Incubation: Remove the culture medium and incubate the cells with the this compound labeling solution. Incubation is often performed at a low temperature (e.g., 4°C) to allow the lipid to insert into the plasma membrane without significant internalization.
-
Warming and Chase: Wash the cells with fresh medium to remove excess fluorescent lipid. To initiate internalization and transport, warm the cells to 37°C and incubate for a desired period (the "chase" period), for example, 30 minutes, to allow the fluorescent lipid to traffic to the Golgi apparatus.[5]
-
Back-Exchange (Optional): To specifically visualize intracellular fluorescence, a "back-exchange" step can be performed by incubating the cells with a BSA solution to remove any fluorescent lipid remaining in the outer leaflet of the plasma membrane.[8]
-
Microscopy: Mount the coverslips and observe the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~535 nm).
Protocol 2: In Situ Glucosylceramidase (GCase) Activity Assay
This protocol outlines a method to measure the activity of GCase within cells, which is particularly relevant for studying Gaucher disease.
-
Cell Culture: Culture cells (e.g., fibroblasts or other relevant cell types) in appropriate culture vessels.
-
Substrate Loading: Incubate the cells with this compound at a specific concentration and for a defined period to allow for its uptake and transport to lysosomes.
-
Cell Lysis: After incubation, wash the cells to remove extracellular substrate and then lyse the cells using a suitable buffer to release the cellular contents, including the lysosomal enzymes and the fluorescent substrate and its metabolic products.
-
Lipid Extraction: Perform a lipid extraction from the cell lysate, for example, using a chloroform/methanol extraction method.
-
Analysis by HPLC or TLC: Separate the fluorescent lipids (the unmetabolized this compound and its product, C6 NBD ceramide) using either High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[9][16][17]
-
Quantification: Quantify the amount of the fluorescent product (C6 NBD ceramide) formed. The rate of its formation is indicative of the GCase activity within the cells.
Visualizing Cellular Pathways and Workflows
Intracellular Trafficking of this compound
The following diagram illustrates the primary trafficking pathways of this compound after its introduction to the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Synthesis of a fluorescent derivative of glucosyl ceramide for the sensitive determination of glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Internalization and sorting of a fluorescent analogue of glucosylceramide to the Golgi apparatus of human skin fibroblasts: utilization of endocytic and nonendocytic transport mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization and sorting of a fluorescent analogue of glucosylceramide to the Golgi apparatus of human skin fibroblasts: utilization of endocytic and nonendocytic transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingolipids in Gaucher disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties and Synthesis of C6 NBD Glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD Glucosylceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-glucosyl-β1-1'-sphingosine) is a fluorescently labeled, short-chain analog of glucosylceramide, a pivotal molecule in sphingolipid metabolism. Its intrinsic fluorescence, imparted by the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) fluorophore, makes it an invaluable tool for visualizing and quantifying the synthesis, trafficking, and metabolism of glucosylceramide in living cells and in vitro systems. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key experimental applications of this compound.
Physicochemical Properties
This compound is a biologically active derivative of glucosylceramide tagged with a fluorescent C-6 NBD group.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C36H59N5O11 | [3][4] |
| Formula Weight | 737.9 g/mol | [3] |
| Excitation Wavelength | ~466 nm | [5] |
| Emission Wavelength | ~535 nm | [5] |
| Purity | ≥98% | [3] |
| Formulation | Solid | [3] |
| Solubility | Soluble in Chloroform (B151607):Methanol (B129727) (5:1) and Methanol | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis from its precursor, C6 NBD Ceramide. The enzymatic approach is frequently employed in situ to study the activity of glucosylceramide synthase (GCS).
Enzymatic Synthesis via Glucosylceramide Synthase (GCS)
A common method for producing and studying this compound is through the action of the enzyme glucosylceramide synthase (GCS), which transfers a glucose molecule from UDP-glucose to a ceramide backbone.[6] In this case, the fluorescently labeled C6 NBD Ceramide serves as the substrate. This reaction is central to the biosynthesis of most glycosphingolipids and occurs on the cytosolic face of the Golgi apparatus.[7]
Caption: Enzymatic synthesis of this compound.
Experimental Protocols
This compound and its precursor, C6 NBD Ceramide, are widely used in various assays to probe sphingolipid metabolism and trafficking.
Measurement of Glucosylceramide Synthase (GCS) Activity
The conversion of C6 NBD Ceramide to this compound is a direct measure of GCS activity. This can be quantified in cell lysates or intact cells using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[6][8]
Experimental Workflow: HPLC-Based Quantification of GCS Activity
Caption: Workflow for analyzing GCS activity.
Detailed Protocol: HPLC-Based Quantification of this compound Synthesis
This protocol is adapted from methodologies used for analyzing sphingolipid metabolism.[9][10]
-
Cell Culture and Labeling:
-
Plate cells (e.g., MCF7) in 60 mm dishes and grow to approximately 80% confluency.[10]
-
Prepare a 100 µM C6 NBD Ceramide/BSA complex by dissolving dried C6 NBD Ceramide in ethanol (B145695) and then adding it to a solution of fatty acid-free BSA in PBS.[9][10]
-
Incubate the cells with the desired final concentration of the C6 NBD Ceramide/BSA complex (e.g., 5 µM) in complete cell culture medium for 1 hour at 37°C.[10]
-
After incubation, wash the cells three times with ice-cold PBS.[10]
-
-
Lipid Extraction:
-
HPLC Analysis:
-
Dry the collected organic phase under a stream of nitrogen gas.[10]
-
Reconstitute the lipid extract in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a fluorescence detector.
-
Separate the fluorescent lipids using an appropriate column and mobile phase.
-
Detect the NBD-labeled lipids using excitation at ~466 nm and emission at ~536 nm.[10]
-
Quantify the amount of C6 NBD Ceramide and this compound by integrating the area under the curve (AUC) for each corresponding peak.[9][10]
-
Cellular Trafficking of this compound
This compound is a valuable tool for studying the endocytic and recycling pathways of glycosphingolipids. Its movement within the cell can be tracked using fluorescence microscopy.
Signaling Pathway: Internalization and Trafficking of this compound
Caption: Cellular trafficking of this compound.
Experimental Protocol: Cellular Trafficking Assay
This protocol is based on studies investigating the internalization and recycling of this compound.
-
Cell Labeling:
-
Grow cells (e.g., BHK cells) on glass coverslips.
-
Incubate the cells with a this compound/BSA complex in a suitable buffer (e.g., HBSS/HEPES) at 4°C to allow for labeling of the plasma membrane.
-
Wash the cells with ice-cold medium to remove unbound fluorescent lipid.
-
-
Internalization and Chase:
-
Incubate the labeled cells in fresh, warm medium at 37°C for various time points (e.g., 2, 15, 30, 60 minutes) to allow for internalization.
-
To study recycling, a "back-exchange" procedure can be performed by incubating the cells with a BSA solution to remove any this compound that has returned to the outer leaflet of the plasma membrane.
-
-
Visualization and Analysis:
-
Fix the cells at each time point using a suitable fixative (e.g., paraformaldehyde).
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of this compound using fluorescence microscopy.
-
Co-localization studies with markers for specific organelles (e.g., early endosomes, late endosomes, Golgi apparatus) can be performed to delineate the trafficking pathway.
-
Conclusion
This compound is a potent and versatile tool for investigating the complex biology of sphingolipids. Its well-defined physicochemical and fluorescent properties, combined with established experimental protocols, enable researchers to dissect the enzymatic activity, metabolic flux, and dynamic trafficking of glucosylceramide within cellular systems. This guide provides a foundational understanding and practical methodologies to facilitate the effective application of this compound in research and drug development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fluorescent Properties and Spectra of C6 NBD Glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties, spectral characteristics, and cellular applications of N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-glucosyl-β1-1'-sphingosine (C6 NBD Glucosylceramide). This fluorescently labeled analog of glucosylceramide is a pivotal tool for investigating sphingolipid metabolism, trafficking, and its role in signaling pathways within cellular environments.
Core Fluorescent Properties
This compound possesses a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the N-acyl chain. The NBD group is environmentally sensitive, meaning its fluorescent properties, including quantum yield and lifetime, can vary with the polarity and viscosity of its immediate surroundings. This characteristic makes it a valuable probe for studying the lipid environment of cellular membranes.
Spectral Characteristics
The excitation and emission spectra of this compound are key to its utility in fluorescence microscopy and spectroscopy. The spectral properties are summarized in the table below.
| Property | Value | Solvent/Environment |
| Excitation Maximum (λex) | ~466 nm[1] | Methanol (B129727) |
| Emission Maximum (λem) | ~535 nm[1] | Methanol |
| Fluorescence Lifetime (τ) | ~7-10 ns (estimated) | In lipid bilayers[2] |
| Quantum Yield (Φ) | Lower than BODIPY FL | General comparison for NBD fluorophore[3] |
Glucosylceramide in Cellular Signaling
Glucosylceramide is a central molecule in sphingolipid metabolism and is implicated in various signaling pathways, notably those governing cell proliferation and apoptosis.[6][7] It is synthesized from ceramide by the enzyme glucosylceramide synthase (GCS).[6] Ceramide itself is a well-established pro-apoptotic second messenger. By converting ceramide to glucosylceramide, GCS can reduce the intracellular concentration of ceramide, thereby promoting cell survival.[8]
Below are diagrams illustrating the metabolic pathway of glucosylceramide and its role in apoptosis signaling.
Experimental Protocols
This compound is often studied by first introducing its precursor, C6 NBD-Ceramide, into cells. The cellular machinery then converts it to this compound, primarily in the Golgi apparatus.
Protocol 1: Live-Cell Imaging of the Golgi Apparatus
This protocol details the use of C6 NBD-Ceramide to label the Golgi apparatus in living cells for fluorescence microscopy.
Materials:
-
Cultured cells on glass coverslips
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)
-
C6 NBD-Ceramide
-
Defatted Bovine Serum Albumin (BSA)
-
Ethanol
-
Serum-free cell culture medium
Procedure:
-
Prepare NBD-Ceramide-BSA Complex: a. Prepare a stock solution of C6 NBD-Ceramide in ethanol. b. In a glass tube, evaporate an aliquot of the stock solution to dryness under a stream of nitrogen. c. Redissolve the lipid film in absolute ethanol. d. Prepare a 0.34 mg/mL solution of defatted BSA in serum-free medium. e. While vortexing the BSA solution, inject the ethanolic C6 NBD-Ceramide solution to a final concentration of 5 µM.
-
Cell Labeling: a. Wash the cells grown on coverslips with HBSS/HEPES. b. Incubate the cells with the 5 µM C6 NBD-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C. c. Wash the cells several times with ice-cold medium to remove the excess probe. d. Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to facilitate transport to the Golgi apparatus.
-
Imaging: a. Wash the coverslips with fresh medium. b. Mount the coverslips on a microscope slide. c. Observe the cells using a fluorescence microscope equipped with filters appropriate for the NBD fluorophore (Excitation: ~470 nm, Emission: ~530 nm).
Protocol 2: In-situ Assay for Glucosylceramide Synthase (GCS) Activity
This protocol allows for the quantification of GCS activity by measuring the conversion of C6 NBD-Ceramide to this compound directly in cultured cells.
Materials:
-
Cultured cells (~2.5 x 10^5 cells)
-
C6 NBD-Ceramide-BSA complex (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Water
-
Nitrogen gas supply
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Cell Treatment: a. Plate cells and grow to desired confluency. b. Incubate the cells with the C6 NBD-Ceramide-BSA complex at a final concentration of 1-5 µM in cell culture medium for 1 hour at 37°C.
-
Lipid Extraction: a. After incubation, wash the cells three times with ice-cold PBS. b. Scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube. c. Add 2 ml of chloroform and 0.8 ml of water to perform a Bligh-Dyer lipid extraction. d. Vortex the mixture vigorously and centrifuge at 2000 x g for 5 minutes to separate the phases. e. Collect the lower organic phase containing the lipids.
-
Analysis: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the lipids in a small volume of a suitable solvent (e.g., methanol/chloroform). c. Separate the lipid species using either TLC or reverse-phase HPLC. d. Quantify the fluorescence intensity of the spots or peaks corresponding to C6 NBD-Ceramide and this compound. The ratio of fluorescent product (this compound) to the remaining substrate (C6 NBD-Ceramide) is indicative of GCS activity.
References
- 1. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Fluorescent Glucosylceramide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of fluorescent glucosylceramide (GlcCer) analogs, indispensable tools for researchers in cell biology, lipidology, and drug development. This document details their properties, applications, and the experimental methodologies required for their effective use, with a focus on quantitative data and visual representations of key biological processes.
Introduction to Fluorescent Glucosylceramide Analogs
Glucosylceramide is a fundamental sphingolipid, serving as a precursor for the synthesis of complex glycosphingolipids and playing crucial roles in cell structure, signaling, and pathogenesis.[1] Fluorescently labeled GlcCer analogs allow for the real-time visualization and quantification of its metabolism, transport, and localization within living cells. The most commonly employed fluorescent probes for labeling GlcCer are nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) dyes.[2]
NBD-GlcCer has been a widely used tool for studying GlcCer metabolism and trafficking. However, its fluorescence is sensitive to the environment and it is prone to photobleaching.[2]
BODIPY-GlcCer analogs offer several advantages over NBD-labeled counterparts, including higher fluorescence quantum yields, greater photostability, and narrower emission spectra, which minimizes spectral overlap in multicolor imaging.[][4] These properties make BODIPY-GlcCer probes particularly well-suited for quantitative and long-term live-cell imaging studies.[]
Quantitative Data on Fluorescent GlcCer Analogs
The choice of a fluorescent GlcCer analog significantly impacts experimental outcomes. The following tables summarize key quantitative data for commonly used probes.
Table 1: Photophysical Properties of Common Fluorophores Used in GlcCer Analogs
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics |
| NBD | ~465 | ~535 | Environment-sensitive | Golgi-specific staining, sensitive to photobleaching.[2] |
| BODIPY FL | ~505 | ~515 | High (often >0.9) | Bright and photostable, can form excimers at high concentrations leading to a red-shifted emission.[4] |
| BODIPY TMR | ~542 | ~574 | High | Suitable for multicolor imaging with blue and green probes. |
| BODIPY TR | ~589 | ~617 | High | Red-shifted emission, ideal for deep-tissue and multicolor imaging.[2] |
Table 2: Enzyme Kinetics of Glucocerebrosidase (GCase) with Fluorescent Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (relative) | Assay Conditions | Reference |
| 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-glc) | Recombinant human GCase | 1500 - 3000 | - | 384-well plate, pH 5.2 | [5] |
| Resorufin-β-D-glucopyranoside (res-β-glc) | Recombinant human GCase | 39.5 - 133 | - | 384-well plate, pH 5.2 | [5] |
| BODIPY-glucosylceramide | Recombinant human GCase | 145 | - | 96-well plate, 37°C | [5] |
| Natural Glucosylceramide | Recombinant human GCase | 108 | - | - | [5] |
Key Signaling and Metabolic Pathways
Fluorescent GlcCer analogs are instrumental in dissecting the intricate pathways of sphingolipid metabolism. The following diagrams, generated using Graphviz, illustrate the core metabolic pathway of GlcCer and a typical experimental workflow for studying its trafficking.
Caption: Glucosylceramide Metabolism Pathway.
Caption: Experimental Workflow for Cellular Trafficking Studies.
Detailed Experimental Protocols
Precise and reproducible experimental design is paramount for obtaining meaningful data. The following are detailed protocols for key experiments involving fluorescent GlcCer analogs.
Protocol 1: Live-Cell Imaging of Fluorescent GlcCer Analog Distribution
Objective: To visualize the subcellular localization and trafficking of fluorescent GlcCer analogs in living cells.
Materials:
-
Fluorescently labeled GlcCer analog (e.g., BODIPY-GlcCer)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish suitable for live-cell imaging.
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of the fluorescently labeled GlcCer analog in pre-warmed live-cell imaging medium.[2]
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed imaging medium. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[2]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.[2]
-
Imaging: Immediately image the cells using a confocal microscope equipped with an environmental chamber. Use the appropriate laser lines and emission filters for the chosen fluorophore.
Protocol 2: In Vitro Glucocerebrosidase (GCase) Activity Assay
Objective: To measure the enzymatic activity of GCase in cell or tissue lysates using a fluorogenic substrate.
Materials:
-
Fluorogenic GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
-
Cell or tissue homogenates
-
Assay buffer (e.g., citrate/phosphate buffer, pH 5.2)
-
GCase inhibitor (e.g., conduritol B-epoxide, CBE) for specificity control
-
Fluorometric plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Reaction Setup: In a 96-well or 384-well plate, add the cell/tissue lysate to the assay buffer.[5] For control wells, pre-incubate the lysate with CBE to inhibit GCase activity.
-
Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., high pH glycine-carbonate buffer).
-
Fluorescence Measurement: Measure the fluorescence of the product (e.g., 4-methylumbelliferone) using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm for 4-MU).
-
Data Analysis: Calculate GCase activity by subtracting the fluorescence of the inhibitor-treated control from the total fluorescence and normalize to the protein concentration and incubation time.
Protocol 3: In Vivo Glucosylceramide Synthase (GCS) Activity Assay using HPLC
Objective: To measure the in vivo activity of GCS by quantifying the conversion of a fluorescent ceramide analog to GlcCer.[6]
Materials:
-
Fluorescent ceramide analog (e.g., NBD C₆-ceramide)
-
Animal model (e.g., mouse)
-
Tissue homogenization equipment
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Animal Administration: Administer the fluorescent ceramide analog to the animal model via an appropriate route (e.g., intravenous injection).[6]
-
Tissue Collection: After a specific incubation period (e.g., 1-3 hours), euthanize the animal and collect the tissues of interest.[6]
-
Lipid Extraction: Homogenize the tissues and perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
HPLC Analysis:
-
Resuspend the extracted lipids in a suitable solvent.
-
Inject the lipid extract into an HPLC system equipped with a normal-phase column.
-
Use a solvent gradient to separate the fluorescent ceramide from the fluorescent GlcCer.[6]
-
Detect and quantify the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 470/530 nm for NBD).[6]
-
-
Data Analysis: Calculate the GCS activity as the ratio of the fluorescent GlcCer product to the total fluorescent lipid (ceramide + GlcCer).
Conclusion
Fluorescent glucosylceramide analogs are powerful and versatile tools for investigating the complex biology of sphingolipids. The choice of the fluorescent probe and the experimental methodology are critical for obtaining accurate and meaningful results. This guide provides a foundational resource for researchers, offering quantitative data for probe selection, detailed protocols for key experiments, and visual representations of the underlying biological pathways. By leveraging these advanced tools and techniques, scientists can continue to unravel the intricate roles of glucosylceramide in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C6-NBD-Glucosylceramide in Elucidating Lipid Raft Structure and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of C6-NBD-Glucosylceramide (C6-NBD-GlcCer) in the study of lipid rafts. We delve into the core principles of its use, from its metabolic processing to its utility as a fluorescent probe in advanced microscopy techniques. This document offers detailed experimental protocols, summarizes key quantitative data, and visualizes complex biological processes to empower researchers in their exploration of membrane microdomains.
Introduction to C6-NBD-Glucosylceramide and Lipid Rafts
C6-NBD-Glucosylceramide: A Fluorescent Analog for Tracking a Key Sphingolipid
C6-NBD-Glucosylceramide is a synthetic, fluorescently labeled analog of glucosylceramide. It consists of a d-erythro-sphingosine backbone, a C6 N-acyl chain, and a glucose headgroup. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached to the acyl chain, providing a means to visualize and track the lipid's localization and trafficking within the cell. This short-chain analog is cell-permeable and is metabolized by cellular enzymes, making it a valuable tool for studying the dynamics of glucosylceramide.
Lipid Rafts: Dynamic Platforms for Cellular Signaling
Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids (including glucosylceramide), and specific proteins.[1] These domains are believed to function as organizing centers for signal transduction, protein trafficking, and membrane transport.[2] The tightly packed nature of lipids within rafts creates a distinct biophysical environment that can modulate the activity of associated proteins. Due to their composition, lipid rafts are often characterized by their resistance to solubilization by non-ionic detergents at low temperatures, leading to their isolation as detergent-resistant membranes (DRMs).[3]
Data Presentation: Quantitative Insights into Glucosylceramide Dynamics
While direct quantitative data on the specific partitioning of C6-NBD-GlcCer into lipid rafts is limited in the literature, studies on its metabolic precursor, C6-NBD-Ceramide, and the general behavior of glycosphingolipids provide valuable context. The following tables summarize relevant quantitative findings that inform our understanding of how C6-NBD-GlcCer can be used in lipid raft studies.
Table 1: Metabolic Conversion of C6-NBD-Ceramide in MCF7 Cells
| Time (hours) | C6-NBD-Ceramide (pmol/nmol lipid phosphate) | C6-NBD-Glucosylceramide (pmol/nmol lipid phosphate) | C6-NBD-Sphingomyelin (pmol/nmol lipid phosphate) |
| 0.5 | 1.8 | 0.2 | 0.3 |
| 1 | 2.5 | 0.4 | 0.6 |
| 2 | 2.2 | 0.7 | 1.0 |
| 4 | 1.5 | 1.0 | 1.5 |
| 6 | 1.0 | 1.2 | 1.8 |
This data, adapted from studies on C6-NBD-Ceramide metabolism, illustrates the enzymatic conversion of the precursor to C6-NBD-GlcCer and C6-NBD-Sphingomyelin over time. This highlights the importance of considering the metabolic fate of the probe in experimental design.
Table 2: Properties of C6-NBD-Glucosylceramide
| Property | Value | Reference |
| Excitation Maximum (in Methanol) | ~466 nm | [4] |
| Emission Maximum (in Methanol) | ~535 nm | [4] |
| Molecular Formula | C36H59N5O11 | [5] |
| Molecular Weight | 737.9 g/mol | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing C6-NBD-GlcCer to study lipid rafts.
Labeling of Cells with C6-NBD-Glucosylceramide
This protocol describes the general procedure for introducing C6-NBD-GlcCer into cultured cells.
Materials:
-
C6-NBD-Glucosylceramide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in culture dishes
Procedure:
-
Prepare a stock solution of C6-NBD-GlcCer: Dissolve C6-NBD-GlcCer in DMSO to a final concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light.
-
Prepare a C6-NBD-GlcCer/BSA complex:
-
Dilute the C6-NBD-GlcCer stock solution in serum-free medium.
-
Add fatty acid-free BSA to the diluted probe solution to achieve a 1:1 molar ratio.
-
Incubate at 37°C for 30 minutes to allow for complex formation. The final working concentration of the probe typically ranges from 1-10 µM.
-
-
Labeling cells:
-
Wash the cells twice with pre-warmed PBS.
-
Replace the medium with the C6-NBD-GlcCer/BSA complex solution.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with ice-cold PBS to remove excess probe.
-
The cells are now ready for downstream applications such as microscopy or lipid raft isolation.
-
Workflow for Cell Labeling with C6-NBD-Glucosylceramide
Caption: A flowchart illustrating the key steps for labeling cultured cells with C6-NBD-Glucosylceramide.
Isolation of Detergent-Resistant Membranes (DRMs)
This protocol outlines a common method for enriching lipid rafts from cultured cells based on their insolubility in cold non-ionic detergents.
Materials:
-
C6-NBD-GlcCer labeled cells
-
Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Sucrose (B13894) solutions (40%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and appropriate rotor (e.g., SW41)
-
Dounce homogenizer
-
Bradford assay reagents
Procedure:
-
Cell Lysis:
-
Harvest C6-NBD-GlcCer labeled cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Homogenize the lysate with 10-15 strokes in a pre-chilled Dounce homogenizer.
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Carefully overlay the 40% sucrose layer with 4 ml of 30% sucrose solution.
-
Finally, overlay the 30% sucrose layer with 4 ml of 5% sucrose solution.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
After centrifugation, a light-scattering band, representing the DRMs, should be visible at the 5%/30% sucrose interface.
-
Carefully collect 1 ml fractions from the top of the gradient.
-
-
Analysis:
-
Determine the protein concentration of each fraction using the Bradford assay.
-
Analyze the distribution of C6-NBD-GlcCer in the fractions by fluorescence spectroscopy or by running the fractions on a thin-layer chromatography (TLC) plate and imaging the fluorescence.
-
Perform Western blotting for known lipid raft (e.g., Flotillin-1, Caveolin-1) and non-raft (e.g., Transferrin receptor) marker proteins to confirm the successful isolation of DRMs.[6]
-
Workflow for Detergent-Resistant Membrane (DRM) Isolation
Caption: A schematic representation of the experimental workflow for isolating detergent-resistant membranes.
Detergent-Free Lipid Raft Isolation
To circumvent potential artifacts introduced by detergents, detergent-free methods have been developed. This protocol is based on the principle of membrane fractionation using a carbonate buffer and density gradient centrifugation.[7]
Materials:
-
C6-NBD-GlcCer labeled cells
-
500 mM Sodium Carbonate, pH 11.0
-
Sucrose solutions (45%, 35%, and 5% w/v in MBS: 25 mM MES, pH 6.5, 150 mM NaCl)
-
Ultracentrifuge and appropriate rotor
-
Syringe and needle for cell lysis
Procedure:
-
Cell Lysis:
-
Harvest and wash labeled cells in PBS.
-
Resuspend the cell pellet in 2 ml of 500 mM sodium carbonate, pH 11.0, on ice.
-
Lyse the cells by passing them through a 22-gauge needle multiple times.
-
-
Sucrose Gradient Preparation:
-
Mix the lysate with an equal volume of 90% sucrose in MBS to bring the final sucrose concentration to 45%.
-
Place this mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with 35% sucrose and then 5% sucrose solutions.
-
-
Ultracentrifugation:
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze for C6-NBD-GlcCer fluorescence and marker proteins as described in the DRM isolation protocol.
-
Role in Signaling Pathways
Glucosylceramide and other glycosphingolipids are integral components of lipid rafts and are implicated in the regulation of various signaling pathways.[8] The clustering of receptors and signaling molecules within these microdomains can facilitate or inhibit signal transduction. C6-NBD-GlcCer can be used as a tool to investigate the role of glucosylceramide in these processes, for example, by observing the co-localization of the fluorescent lipid with signaling proteins upon cellular stimulation.
Conceptual Signaling Pathway Involving Glucosylceramide-Enriched Rafts
References
- 1. [PDF] The role of lipid rafts in signalling and membrane trafficking in T lymphocytes. | Semantic Scholar [semanticscholar.org]
- 2. The role of lipid rafts in signalling and membrane trafficking in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Analysis of Detergent-Resistant Membrane Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide Reorganizes Cholesterol-Containing Domains in a Fluid Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
C6 NBD Glucosylceramide: A Technical Guide to its Application as a Golgi Apparatus Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the Golgi apparatus plays a pivotal role in the modification, sorting, and packaging of proteins and lipids for secretion or delivery to other organelles. Understanding the dynamics of Golgi function is crucial for research in numerous fields, including cell biology, neurobiology, and drug development. Fluorescent lipid analogs have emerged as indispensable tools for visualizing and dissecting these complex processes. Among these, C6 NBD Glucosylceramide and its precursor, C6 NBD Ceramide, have proven to be invaluable markers for the Golgi apparatus. This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of this compound as a specific marker for this vital organelle.
The utility of C6 NBD Ceramide as a Golgi marker stems from its metabolic fate within the cell. This cell-permeable, short-chain ceramide analog is readily taken up by living cells and transported to the Golgi apparatus.[1][2] Within the Golgi cisternae, it serves as a substrate for two key resident enzymes: glucosylceramide synthase (GCS) and sphingomyelin (B164518) synthase 1 (SMS1).[3] GCS catalyzes the addition of a glucose moiety to the ceramide backbone, forming this compound (C6-NBD-GlcCer).[3][4] Concurrently, SMS1 can convert C6 NBD Ceramide into C6 NBD Sphingomyelin. The fluorescent nitrobenzoxadiazole (NBD) group, which is weakly fluorescent in aqueous environments but becomes intensely fluorescent in the nonpolar lipid environment of the Golgi membrane, allows for the direct visualization of its accumulation.[1][5] This metabolic trapping mechanism ensures a high degree of specificity for the Golgi apparatus, making it a robust tool for studying Golgi morphology, dynamics, and sphingolipid metabolism.[1]
Principle of Action: Metabolic Trapping in the Golgi
The specificity of C6 NBD Ceramide for the Golgi apparatus is not due to a direct affinity for the organelle itself, but rather a consequence of its enzymatic conversion and subsequent retention.[1] C6 NBD Ceramide, when introduced to cells, spontaneously transfers into cellular membranes and is transported to the Golgi.[6] There, it is metabolized into this compound and C6 NBD Sphingomyelin.[3][7] These fluorescent products are then "trapped" within the Golgi lumen and membranes, leading to a significant increase in fluorescence intensity specifically within this organelle.[1]
The synthesis of glucosylceramide occurs on the cytosolic leaflet of the Golgi membranes.[4][8][9] The enzyme responsible, glucosylceramide synthase (GCS), is a transmembrane protein with its catalytic domain facing the cytoplasm.[4] Once synthesized, this compound can be translocated into the Golgi lumen for the synthesis of more complex glycosphingolipids or transported to the plasma membrane.[4]
Core Experimental Protocols
Protocol 1: Live-Cell Imaging of the Golgi Apparatus
This protocol describes the staining of the Golgi apparatus in living cells using C6 NBD Ceramide.
Materials:
-
C6 NBD Ceramide
-
Bovine Serum Albumin (BSA), defatted
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Preparation of C6 NBD Ceramide-BSA Complex (5 µM):
-
Prepare a 1 mM stock solution of C6 NBD Ceramide in a chloroform:ethanol (19:1 v/v) mixture.
-
Dispense 50 µL of the stock solution into a glass test tube and evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum.
-
Redissolve the dried lipid in 200 µL of absolute ethanol.
-
In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES.
-
While vortexing the BSA solution, inject the 200 µL of ethanolic C6 NBD Ceramide solution. This results in a 5 µM C6 NBD Ceramide/5 µM BSA complex. Store at -20°C.[10]
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
-
Staining:
-
Rinse the cells with an appropriate medium like HBSS/HEPES.[10]
-
Incubate the cells with the 5 µM C6 NBD Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[10] This allows the lipid to partition into the plasma membrane.
-
Rinse the cells several times with ice-cold medium to remove excess probe.[10]
-
Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for a further 30 minutes.[10] This chase period allows for the transport of the ceramide to the Golgi and its metabolic conversion.
-
-
Back-Exchange (Optional but Recommended):
-
Imaging:
Protocol 2: Staining of the Golgi Apparatus in Fixed Cells
This protocol outlines the procedure for labeling the Golgi apparatus in fixed cells.
Materials:
-
C6 NBD Ceramide-BSA complex (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 0.5% glutaraldehyde (B144438) in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)[10]
-
HBSS/HEPES
-
10% fetal calf serum or 2 mg/mL BSA solution
Procedure:
-
Cell Preparation and Fixation:
-
Grow cells on coverslips.
-
Rinse the cells with HBSS/HEPES.
-
Fix the cells with the chosen fixative for 5-10 minutes at room temperature.[10]
-
-
Staining:
-
Back-Exchange:
-
Rinse the cells with HBSS/HEPES.
-
Incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA to enhance the Golgi staining.[10]
-
-
Imaging:
-
Wash the coverslips with fresh HBSS/HEPES, mount on a slide, and examine by fluorescence microscopy.[10]
-
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing C6 NBD Ceramide and its metabolites to investigate Golgi function and sphingolipid metabolism.
Table 1: Inhibition of Glucosylceramide and Sphingomyelin Synthesis
| Cell Type | Inhibitor | Target Enzyme | Effect on C6-NBD-GlcCer Synthesis | Effect on C6-NBD-SM Synthesis | Reference |
| HeLa Cells | PSC833 (5 µM) | Multidrug Transporters | Similar results to vanadate | Not specified | [11] |
| HeLa Cells | Indomethacin (20 µM) | Multidrug Transporters | Similar results to vanadate | Not specified | [11] |
| HeLa Cells | Glibenclamide (50 µM) | Multidrug Transporters | Similar results to vanadate | Not specified | [11] |
| HeLa Cells | Vanadate (1 mM) | ABC Transporters | Inhibition of LacCer synthesis from C6-NBD-GlcCer | Not specified | [11] |
| Huh-7 Cells | Sorafenib | ABCC10 | Decreased synthesis and efflux | Not specified | [12] |
| Huh-7 Cells | Cepharanthine | ABCC10 | Reduced efflux, no effect on synthesis | Not specified | [12] |
Table 2: Enzyme Kinetics and Cellular Production
| Parameter | Value | Cell/System | Conditions | Reference |
| Km of CERK for NBD-C6-ceramide | 4 µM | In vitro | --- | [12] |
| Quantifiable range of C6-NBD-GlcCer | picomole | ~50,000 cells or 1.0 mg tissue | TLC-based assay | [12] |
| IC50 of U-0126 on CERK | 4 µM | In vitro | --- | [12] |
| IC50 of Fenretinide on CERK | 1.1 µM | In vitro | --- | [12] |
Visualization of Pathways and Workflows
Signaling and Metabolic Pathways
The metabolic conversion of C6 NBD Ceramide within the Golgi apparatus is a key aspect of its function as a marker. The following diagram illustrates this process.
Caption: Metabolic pathway of C6 NBD Ceramide in the Golgi apparatus.
Experimental Workflow
The general workflow for utilizing C6 NBD Ceramide to study Golgi dynamics is depicted below.
Caption: General experimental workflow for Golgi staining with C6 NBD Ceramide.
Applications in Research and Drug Development
The use of this compound and its precursor extends beyond simple visualization of the Golgi apparatus. It provides a dynamic tool to investigate various cellular processes and the effects of potential therapeutic agents.
-
Studying Sphingolipid Metabolism and Transport: By tracking the conversion of C6 NBD Ceramide to its fluorescent metabolites, researchers can study the activity of key enzymes like GCS and SMS1 in situ.[3] This is particularly valuable for understanding the regulation of sphingolipid pathways in health and disease.
-
Investigating Golgi Morphology and Dynamics: C6 NBD Ceramide staining allows for the detailed examination of Golgi structure. Changes in Golgi morphology in response to cellular stress, drug treatment, or disease states can be readily assessed.
-
High-Throughput Screening: The fluorescence-based nature of this assay makes it amenable to high-throughput screening for compounds that modulate sphingolipid metabolism.[12] This is highly relevant for the discovery of new drugs targeting enzymes like GCS, which are implicated in various diseases, including certain cancers and lysosomal storage disorders.[12]
-
Elucidating Drug Mechanisms of Action: For compounds known to affect the Golgi or sphingolipid pathways, C6 NBD Ceramide can be used to dissect their specific molecular mechanisms. For example, it has been used to evaluate the specificity of various sphingolipid inhibitors.[3]
Conclusion
This compound, generated in situ from its precursor C6 NBD Ceramide, is a powerful and versatile tool for cell biologists and drug development professionals. Its specific accumulation in the Golgi apparatus via metabolic trapping provides a robust method for visualizing this organelle and for studying the intricate pathways of sphingolipid metabolism. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this fluorescent lipid analog in a wide range of research endeavors, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. genecopoeia.com [genecopoeia.com]
- 11. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Nexus of Discovery: A Technical Guide to NBD-Labeled Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, development, and application of 7-nitrobenz-2-oxa-1,3-diazol (NBD)-labeled sphingolipids. These fluorescent probes have become indispensable tools in cell biology, enabling the visualization and quantification of sphingolipid metabolism, transport, and localization. This document provides a comprehensive overview of their core principles, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.
A Luminous History: The Dawn of NBD-Labeled Sphingolipids
The journey into the cellular world of sphingolipids was significantly illuminated by the introduction of fluorescent labeling techniques. Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are not only structural components of cellular membranes but also pivotal signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] Their enigmatic nature, first noted in the 1870s, earned them their name from the mythological sphinx.[2]
The development of NBD as a fluorescent tag marked a turning point in lipid biology. The NBD group, being relatively small and environmentally sensitive, offers several advantages. It is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield in the hydrophobic environment of a lipid bilayer.[3] This property makes NBD-labeled lipids excellent probes for studying membrane dynamics and lipid trafficking.
Early studies utilized these fluorescent analogs to trace the intricate pathways of sphingolipid metabolism and transport. Researchers were able to visualize the movement of ceramides (B1148491) from their site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus, where they are further metabolized into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[1] The use of NBD-labeled sphingolipids, such as NBD C6-Ceramide, has been instrumental in selectively staining the Golgi apparatus in living cells, providing a vital tool for cell biologists.[4][5]
Core Principles and Applications
NBD-labeled sphingolipids are synthetic analogs of natural sphingolipids where the NBD fluorophore is typically attached to the fatty acid chain. This modification allows for the direct observation of their behavior within cells using fluorescence microscopy and their quantification through techniques like high-performance liquid chromatography (HPLC).[6]
The core applications of NBD-labeled sphingolipids include:
-
Visualizing Intracellular Trafficking: Tracing the movement of sphingolipids between organelles, such as the ER and Golgi.[1]
-
Studying Sphingolipid Metabolism: Monitoring the enzymatic conversion of ceramide to sphingomyelin, glucosylceramide, and other metabolites.[6]
-
Investigating Membrane Dynamics: Analyzing the distribution and organization of sphingolipids within cellular membranes.
-
Screening for Enzyme Inhibitors: Quantifying the activity of enzymes involved in sphingolipid metabolism and assessing the efficacy of potential inhibitors.[6][7]
-
Labeling Specific Organelles: Utilizing the accumulation of certain NBD-sphingolipids, like NBD C6-Ceramide, to stain the Golgi apparatus.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used NBD-labeled sphingolipids and inhibitors of sphingolipid metabolism.
Table 1: Photophysical Properties of NBD-Labeled Lipids
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Notes |
| NBD-PE | 463 | 536 | 22,000 | Fluorescent label for lysosomal lipid bodies.[9] |
| NBD C6-Ceramide | ~466 | ~536 | Not specified | Environmentally sensitive dye; fluorescence increases in nonpolar environments.[4] |
| General NBD Probes | 465 | 535 | Not specified | Excitation and emission maxima can vary slightly depending on the local environment.[3] |
Table 2: Inhibitors of Sphingolipid Metabolism Studied with NBD Probes
| Inhibitor | Target Enzyme | Typical Concentration | Reference |
| 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) | Glucosylceramide Synthase (GCS) | 50 µM | [6] |
| Fenretinide (4HPR) | Dihydroceramide Desaturase (DES1) | 5 µM | [6] |
| Myriocin | Serine Palmitoyltransferase (SPT) | 100 nM | [6] |
| Fumonisin B1 | Ceramide Synthase (CerS) | 50 µM | [6] |
| NVP-231 | Ceramide Kinase (CERK) | 500 nM | [6] |
| Desipramine | Acid Sphingomyelinase (aSMase) | 10 µM | [6] |
| D-MAPP | Ceramide Synthase (CerS) | 10 µM | [6] |
| PF543 | Sphingosine Kinase 1 (SK1) | 100 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments using NBD-labeled sphingolipids.
Protocol 1: Staining the Golgi Apparatus in Living Cells with NBD C6-Ceramide
This protocol describes the use of NBD C6-Ceramide to selectively stain the Golgi apparatus in living cells.[4]
Materials:
-
NBD C6-Ceramide
-
Chloroform:ethanol (19:1 v/v)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Cells grown on glass coverslips
Procedure:
-
Preparation of NBD C6-Ceramide–BSA Complexes (5 µM): a. Prepare a 1 mM stock solution of NBD C6-Ceramide in chloroform:ethanol (19:1 v/v). b. Dispense 50 µL of the stock solution into a glass test tube and dry it under a stream of nitrogen, followed by at least 1 hour under vacuum. c. Redissolve the dried lipid in 200 µL of absolute ethanol. d. In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES. e. While vortexing the BSA solution, inject the 200 µL of NBD C6-Ceramide in ethanol. f. Store the resulting 5 µM NBD C6-Ceramide/BSA complex solution at -20°C.[4]
-
Staining Procedure: a. Rinse the cells grown on coverslips with HBSS/HEPES. b. Incubate the cells with the 5 µM NBD C6-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[4] c. Rinse the cells several times with ice-cold medium. d. Incubate the cells in fresh medium at 37°C for an additional 30 minutes.[4] e. Wash the cells in fresh medium and examine them using a fluorescence microscope. Prominent labeling of the Golgi apparatus should be visible.[4]
Protocol 2: Quantitative Analysis of Sphingolipid Metabolism by HPLC
This protocol outlines a method to quantify the conversion of NBD C6-Ceramide to its metabolites using HPLC.[6]
Materials:
-
NBD C6-Ceramide-BSA complex (prepared as in Protocol 4.1)
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Labeling and Lipid Extraction: a. Plate approximately 2.5 x 10⁵ cells in 60 mm dishes. b. Treat the cells with the NBD C6-Ceramide/BSA complex at the desired final concentration (e.g., 1 µM) in cell culture medium for a specific duration (e.g., 1 hour).[6] c. For inhibitor studies, pre-incubate the cells with the inhibitor for a designated time (e.g., 4 hours) before adding the NBD C6-Ceramide.[6] d. After incubation, wash the cells and perform a lipid extraction using a suitable solvent system.
-
HPLC Analysis: a. Dry the lipid extract under nitrogen gas. b. Reconstitute the lipids in a suitable solvent for HPLC injection. c. Separate the NBD-labeled lipid species using a reverse-phase HPLC column. d. Detect the fluorescent lipids using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., Ex: 466 nm, Em: 536 nm). e. Quantify the different NBD-sphingolipid metabolites (NBD-C6-Hexosylceramide, NBD-C6-Sphingomyelin, NBD-C6-Ceramide-1-Phosphate) by integrating the area under their respective peaks.[6] f. Normalize the levels of NBD-sphingolipids to the total lipid phosphate (B84403) content.[6]
Mandatory Visualizations
The following diagrams illustrate key sphingolipid metabolic pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Lipids Brochure - Page 4 [online.flippingbook.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. rndsystems.com [rndsystems.com]
Methodological & Application
Application Notes and Protocols: C6 NBD Glucosylceramide for Studying Lipid Transport Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
C6 NBD Glucosylceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Glucosylsphingosine) is a fluorescently labeled analog of glucosylceramide (GlcCer), a central molecule in sphingolipid metabolism. This probe consists of a six-carbon (C6) acyl chain, which facilitates its transport across cellular membranes, and the environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore. The NBD group is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar lipid environment of cellular membranes, making it an excellent tool for visualizing lipid trafficking.
This compound is utilized to study the intracellular transport and metabolism of glycosphingolipids (GSLs). It serves as a precursor for the synthesis of more complex GSLs within the Golgi apparatus.[1] Its journey through the cell mimics that of its endogenous counterpart, allowing researchers to investigate pathways involved in GSL synthesis, sorting, and transport to various organelles, including the plasma membrane. These pathways are crucial for maintaining the structural and functional integrity of the cell membrane and are implicated in various diseases.[2][3][4][5]
Key Applications
-
Visualizing the Golgi Apparatus: this compound is often synthesized from its precursor, C6 NBD-ceramide, which selectively accumulates in the Golgi apparatus.[6][7][8] This allows for high-resolution imaging of Golgi structure and dynamics in both living and fixed cells.[9]
-
Studying Glycosphingolipid Synthesis: The conversion of C6 NBD-GlcCer to downstream products like C6 NBD-lactosylceramide can be monitored to assess the activity of enzymes involved in GSL synthesis.[10]
-
Investigating Non-vesicular Lipid Transport: C6 NBD-GlcCer is used to study non-vesicular transport mechanisms, such as those mediated by lipid transfer proteins like FAPP2 (four-phosphate adaptor protein 2), which plays a pivotal role in transporting GlcCer from the cis-Golgi to the trans-Golgi network for the synthesis of complex GSLs.[2][3][10]
-
Analyzing Endocytic and Recycling Pathways: Once at the plasma membrane, the internalization and subsequent recycling or degradation of C6 NBD-GlcCer can be tracked to elucidate endocytic pathways.[11][12][13]
-
Probing the Role of ABC Transporters: The efflux of C6 NBD-GlcCer from the cell can be measured to study the activity of ATP-binding cassette (ABC) transporters, which are often involved in multidrug resistance in cancer.[1][14][15]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for experiments using C6 NBD-Glucosylceramide or its precursor, C6 NBD-Ceramide.
Table 1: Typical Labeling Conditions
| Parameter | Value | Cell Type | Notes |
| C6 NBD-Ceramide Concentration | 1 - 5 µM | Various (e.g., MCF7, CHO, BHK) | Complexed with fatty acid-free Bovine Serum Albumin (BSA).[9][16] |
| C6 NBD-Glucosylceramide Concentration | 4 µM | BHK cells | For studying internalization and recycling pathways.[11] |
| Incubation Time (Labeling) | 30 minutes | Various | Typically performed at a low temperature (e.g., 4°C) to allow for membrane incorporation without significant transport.[9] |
| Incubation Time (Chase) | 30 minutes to several hours | Various | Performed at 37°C to allow for metabolic processing and transport.[9] |
Table 2: Fluorescence Spectroscopy Parameters
| Parameter | Value |
| Excitation Wavelength | ~465 nm[11] |
| Emission Wavelength | ~530 nm[11] |
Experimental Protocols
Protocol 1: Preparation of C6 NBD-Ceramide-BSA Complex
This protocol is for preparing the fluorescent lipid complex used for labeling living cells. C6 NBD-Ceramide is often used as the precursor to generate C6 NBD-Glucosylceramide in situ.
Materials:
-
C6 NBD-Ceramide
-
Chloroform (B151607):Ethanol (19:1 v/v)
-
Absolute Ethanol
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
Procedure:
-
Prepare a 1 mM stock solution of C6 NBD-Ceramide in chloroform:ethanol (19:1 v/v).[9]
-
Aliquot 100 µL of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour.[16]
-
Redissolve the dried lipid in 200 µL of absolute ethanol.[16]
-
In a separate tube, prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES.[16]
-
While vortexing the BSA solution, slowly inject the ethanolic C6 NBD-Ceramide solution.[16]
-
The final solution will be approximately 100 µM C6 NBD-Ceramide complexed with BSA. Store at -20°C, protected from light.[16]
Protocol 2: Staining the Golgi Apparatus in Living Cells
Materials:
-
Cells grown on glass coverslips
-
C6 NBD-Ceramide-BSA complex (from Protocol 1)
-
Culture medium
-
Ice-cold HBSS/HEPES
Procedure:
-
Wash the cells grown on coverslips with HBSS/HEPES.[9]
-
Incubate the cells with 5 µM C6 NBD-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[9]
-
Wash the cells several times with ice-cold HBSS/HEPES to remove excess fluorescent lipid.[9]
-
Incubate the cells in fresh, pre-warmed culture medium at 37°C for 30 minutes to allow for transport to the Golgi apparatus.[9]
-
Wash the cells with fresh medium and mount them for fluorescence microscopy.
Protocol 3: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol allows for the separation and quantification of C6 NBD-labeled lipids.
Materials:
-
Labeled cells
-
Chloroform
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence scanner or imager
Procedure:
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Scrape the cells into a glass tube and perform a lipid extraction, for example, by adding chloroform and methanol to achieve a single-phase mixture (chloroform:methanol:water).
-
Vortex the mixture and then add more chloroform and water to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (1:1, v/v).
-
Spot the lipid extract onto a silica (B1680970) TLC plate alongside standards for C6 NBD-Ceramide, C6 NBD-Glucosylceramide, and C6 NBD-Sphingomyelin.[17]
-
Develop the TLC plate in an appropriate solvent system.
-
After development, air dry the plate and visualize the fluorescent lipid spots using a fluorescence scanner.[18]
-
Quantify the fluorescence intensity of each spot to determine the relative amounts of each lipid metabolite.[17]
Visualizations
Metabolic and Transport Pathway of C6 NBD-Ceramide
Caption: Metabolic fate and transport of C6 NBD-Ceramide within the cell.
Experimental Workflow for Lipid Transport Analysis
Caption: Workflow for studying lipid transport using C6 NBD-Glucosylceramide.
References
- 1. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. Glycosphingolipid synthesis requires FAPP2 transfer of glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Glycosphingolipid synthesis requires FAPP2 transfer of glucosylceramide | Semantic Scholar [semanticscholar.org]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecopoeia.com [genecopoeia.com]
- 10. Golgi protein FAPP2 tubulates membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of glycosphingolipid biosynthesis reverts multidrug resistance by differentially modulating ABC transporters in chronic myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 16. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nondestructive quantification of neutral lipids by thin-layer chromatography and laser-fluorescent scanning: suitable methods for "lipidome" analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Golgi Apparatus Labeling using C6-NBD-Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the Golgi apparatus is crucial for understanding its role in secretion, protein modification, and lipid transport. C6-NBD-Ceramide, a fluorescently labeled short-chain ceramide, serves as an excellent tool for this purpose. This molecule readily permeates cell membranes and is selectively metabolized to C6-NBD-Glucosylceramide and C6-NBD-Sphingomyelin by enzymes resident in the Golgi apparatus.[1][2] This metabolic trapping results in a high concentration of the fluorescent probe within the Golgi, allowing for clear visualization and the study of its morphology and dynamics in both live and fixed cells.[1][3] The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright green fluorescence in the lipid-rich environment of the Golgi membranes, with excitation and emission maxima around 466 nm and 536 nm, respectively.[1][3]
Principle of Action
The labeling of the Golgi apparatus with C6-NBD-Ceramide is not due to a direct affinity of the molecule for the organelle, but rather a result of its metabolic conversion.[2] Once inside the cell, C6-NBD-Ceramide is transported to the Golgi. Here, it serves as a substrate for two key enzymes:
-
Glucosylceramide Synthase (GCS): This enzyme, located on the cytosolic leaflet of the Golgi, converts C6-NBD-Ceramide to C6-NBD-Glucosylceramide (C6-NBD-GlcCer).[4]
-
Sphingomyelin Synthase (SMS): This enzyme, found in the lumen of the Golgi, converts C6-NBD-Ceramide to C6-NBD-Sphingomyelin (C6-NBD-SM).
This enzymatic conversion effectively "traps" the fluorescent lipid analogs within the Golgi complex, leading to the specific and bright labeling observed during fluorescence microscopy.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for successful Golgi labeling using C6-NBD-Ceramide, compiled from various sources.
| Parameter | Live Cell Imaging | Fixed Cell Imaging | Reference |
| C6-NBD-Ceramide Concentration | 2-5 µM | 5 µM | [3][5] |
| Incubation Temperature | 4°C (loading), 37°C (chase) | 4°C | [3] |
| Incubation Time (Loading) | 30 minutes | 30 minutes | [3] |
| Incubation Time (Chase) | 30 minutes | N/A | [3] |
| Back-Exchange Incubation | Optional | 30-90 minutes | [1] |
| Excitation Wavelength (max) | ~466 nm | ~466 nm | [1][3] |
| Emission Wavelength (max) | ~536 nm | ~536 nm | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
References
Tracking Glucosylceramide Internalization with C6-NBD Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide (GlcCer) is a fundamental glycosphingolipid that plays a crucial role in cell membrane structure, signaling, and is implicated in various pathological conditions, including lysosomal storage disorders like Gaucher disease and neurodegenerative disorders such as Parkinson's disease.[1] Understanding the intracellular trafficking and metabolism of GlcCer is therefore of significant interest. The use of fluorescently labeled lipid analogs provides a powerful tool for visualizing and quantifying these dynamic processes in living and fixed cells.[1]
This document provides detailed application notes and protocols for tracking the internalization and trafficking of glucosylceramide using the fluorescent probe C6-NBD-glucosylceramide (C6-NBD-GlcCer). C6-NBD-GlcCer is a fluorescent derivative of glucosylceramide with an NBD (nitrobenzoxadiazole) fluorophore attached to a truncated acyl chain.[2] This modification allows for its integration into cellular membranes and subsequent tracking using fluorescence microscopy and other analytical techniques. The probe's fluorescence is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and strong fluorescence in the nonpolar lipid environment of cellular membranes, with excitation and emission maxima around 466 nm and 536 nm, respectively.[2][3]
Studies have shown that fluorescent analogs of glucosylceramide are internalized by both endocytic and non-endocytic pathways.[4][5][6] Once internalized, C6-NBD-GlcCer can be transported to various intracellular compartments, most notably accumulating in the Golgi apparatus.[3][4][5] This allows for the investigation of GlcCer transport pathways, recycling, and metabolism.
Data Presentation
The following tables summarize key quantitative parameters often determined in experiments utilizing C6-NBD-GlcCer.
Table 1: Typical Experimental Parameters for C6-NBD-GlcCer Internalization Assays
| Parameter | Recommended Range | Considerations | Reference(s) |
| C6-NBD-GlcCer Concentration | 2 - 5 µM | Higher concentrations can lead to artifacts. Optimal concentration should be determined empirically for each cell type. | [7][8][9] |
| Labeling Temperature | 4°C | Low temperature allows for insertion of the probe into the plasma membrane while inhibiting endocytosis. | [4][8][10] |
| Labeling Time (at 4°C) | 30 minutes | Sufficient for plasma membrane labeling. | [8][10] |
| Internalization Temperature | 37°C | Physiological temperature to allow for active transport processes. | [4][7][8] |
| Internalization Time | 2 - 60 minutes | Time-course experiments are recommended to track the kinetics of internalization and trafficking to different organelles. | [7][11] |
| Back-Exchange Solution | Medium with 2 mg/mL - 5% (w/v) fatty-acid-free BSA or 10% (v/v) FCS | Used to remove C6-NBD-GlcCer remaining in the outer leaflet of the plasma membrane, thus improving the signal-to-noise ratio for internalized fluorescence. | [12] |
| Back-Exchange Time | 1 - 90 minutes | The duration should be optimized to maximize removal from the plasma membrane without stripping the probe from intracellular compartments. | [12] |
| Back-Exchange Temperature | 4°C - 25°C | Lower temperatures are often used to inhibit further endocytosis during the back-exchange step. | [12] |
Table 2: Quantitative Analysis of C6-NBD-Ceramide Metabolism via HPLC
C6-NBD-ceramide is the precursor for C6-NBD-glucosylceramide synthesis within the cell, and its use allows for the study of glucosylceramide synthase (GCS) activity.[9][13]
| Metabolite | Retention Time (min) (Example) | Relative Abundance (Example in MCF7 cells) | Enzyme | Reference(s) |
| NBD C6-Ceramide | 3.1 | Substrate | - | [9] |
| NBD C6-Glucosylceramide | 3.9 | Varies with GCS activity | Glucosylceramide Synthase (GCS) | [9] |
| NBD C6-Sphingomyelin | Varies | Varies with SMS activity | Sphingomyelin Synthase (SMS) | [14] |
| NBD C6-Ceramide-1-Phosphate | Varies | Varies with CERK activity | Ceramide Kinase (CERK) | [14] |
Note: Retention times and relative abundance are dependent on the specific HPLC system, column, and cell type used.
Experimental Protocols
Protocol 1: Live-Cell Imaging of C6-NBD-Glucosylceramide Internalization
This protocol allows for the real-time visualization of GlcCer uptake and trafficking in living cells.
Materials:
-
C6-NBD-Glucosylceramide
-
Defatted Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., HBSS/HEPES)
-
Cells grown on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~466/536 nm) and a temperature-controlled stage.
Procedure:
-
Preparation of C6-NBD-GlcCer/BSA Complex (5 µM): a. Prepare a 1 mM stock solution of C6-NBD-GlcCer in ethanol. b. In a glass tube, evaporate the desired amount of the stock solution under a stream of nitrogen gas and then under vacuum for at least 1 hour. c. Resuspend the dried lipid in a small volume of absolute ethanol (e.g., 200 µL).[8][14] d. Prepare a solution of 0.34 mg/mL defatted BSA in serum-free cell culture medium (e.g., HBSS/HEPES).[8][14] e. While vortexing the BSA solution, inject the ethanolic C6-NBD-GlcCer solution into the vortex.[8][14] f. The resulting solution is a 5 µM C6-NBD-GlcCer/BSA complex. Store at -20°C for future use.[8][14]
-
Cell Labeling: a. Grow cells to 70-80% confluency on glass-bottom dishes or coverslips. b. On the day of the experiment, wash the cells twice with ice-cold serum-free medium. c. Incubate the cells with the 5 µM C6-NBD-GlcCer/BSA complex in ice-cold medium for 30 minutes at 4°C.[8] This step allows the probe to label the plasma membrane.
-
Internalization: a. After labeling, wash the cells three times with ice-cold serum-free medium to remove unbound probe. b. Add pre-warmed (37°C) complete cell culture medium to the cells. c. Immediately transfer the cells to the pre-warmed stage of the fluorescence microscope. d. Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to visualize the internalization and trafficking of the probe.
-
(Optional) Back-Exchange: a. To specifically visualize the internalized pool of C6-NBD-GlcCer, a back-exchange step can be performed after the desired internalization time. b. Wash the cells with ice-cold medium. c. Incubate the cells with a back-exchange medium (e.g., medium containing 5% fatty-acid-free BSA) for 30 minutes at 4°C.[12] d. Wash the cells three times with ice-cold medium and proceed with imaging.
Protocol 2: Fixed-Cell Analysis of C6-NBD-Glucosylceramide Localization
This protocol is useful for high-resolution imaging and co-localization studies with organelle-specific markers.
Materials:
-
Same as Protocol 1
-
Paraformaldehyde (PFA) or Glutaraldehyde
-
Mounting medium with DAPI (optional)
-
Antibodies for organelle markers (e.g., Golgi, endosomes) and corresponding secondary antibodies (for co-localization studies).
Procedure:
-
Labeling and Internalization: a. Follow steps 1 and 2 from Protocol 1. b. After the 4°C labeling, wash the cells and add pre-warmed complete medium. c. Incubate the cells at 37°C for the desired internalization period (e.g., 30 minutes for Golgi localization).[8]
-
Back-Exchange: a. Perform the back-exchange step as described in Protocol 1 (step 4) to remove the plasma membrane-associated probe.
-
Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 2-4% PFA in PBS for 10-15 minutes at room temperature.[10] c. Wash the cells three times with PBS.
-
(Optional) Immunofluorescence Staining: a. If performing co-localization studies, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes), block with a suitable blocking buffer, and proceed with primary and secondary antibody incubations as per standard immunofluorescence protocols.
-
Mounting and Imaging: a. Mount the coverslips onto glass slides using a suitable mounting medium. b. Image the cells using a fluorescence or confocal microscope.
Protocol 3: HPLC-Based Quantification of C6-NBD-Ceramide Metabolism
This protocol allows for the quantitative analysis of C6-NBD-GlcCer synthesis from its precursor, C6-NBD-ceramide, providing a measure of glucosylceramide synthase (GCS) activity.[9][15]
Materials:
-
C6-NBD-Ceramide
-
Reagents for preparing the C6-NBD-Ceramide/BSA complex (as in Protocol 1)
-
HPLC system with a fluorescence detector (Excitation/Emission: ~470/530 nm) and a normal-phase column.[15][16]
-
Mobile phase solvents (e.g., isopropanol, n-hexane, water).[16]
Procedure:
-
Cell Labeling and Incubation: a. Plate cells in culture dishes and grow to ~80% confluency. b. Prepare a C6-NBD-ceramide/BSA complex (e.g., 2 µM) as described in Protocol 1.[9] c. Incubate the cells with the complex in serum-free medium for a defined period (e.g., 2 hours) at 37°C.[9]
-
Lipid Extraction: a. After incubation, wash the cells three times with ice-cold PBS. b. Scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube.[17] c. Add 2 ml of chloroform and vortex thoroughly. d. Add a suitable volume of water to induce phase separation. e. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. f. Dry the extracted lipids under a stream of nitrogen.
-
HPLC Analysis: a. Reconstitute the dried lipids in a suitable solvent for HPLC injection (e.g., methanol/chloroform).[15] b. Inject the sample into the HPLC system. c. Separate the fluorescent lipids using a normal-phase column and an appropriate gradient of mobile phase solvents.[15] d. Detect the NBD-labeled lipids using the fluorescence detector. e. Quantify the peak areas corresponding to C6-NBD-ceramide and C6-NBD-glucosylceramide by comparing them to standard curves generated with known amounts of each lipid.[9][13][18]
Visualizations
Caption: Experimental workflow for tracking C6-NBD-GlcCer internalization.
Caption: Internalization pathways of fluorescent glucosylceramide analogs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Internalization and sorting of a fluorescent analogue of glucosylceramide to the Golgi apparatus of human skin fibroblasts: utilization of endocytic and nonendocytic transport mechanisms [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Delivery of C6 NBD Glucosylceramide via a BSA Complex
Introduction
This document provides detailed protocols for the preparation and cellular delivery of a C6 NBD-Ceramide-BSA complex to study the trafficking and metabolism of glucosylceramide in live and fixed cells. The fluorescently labeled short-chain ceramide analog, C6 NBD-Ceramide, serves as a substrate for glucosylceramide synthase (GCS) within the cell, leading to the formation of C6 NBD-Glucosylceramide. This allows for the visualization and analysis of glucosylceramide distribution and dynamics. The use of Bovine Serum Albumin (BSA) as a carrier facilitates the delivery of the lipophilic C6 NBD-Ceramide into aqueous cell culture media and enhances its uptake by cells.[1][2][3][4]
The protocols outlined below are intended for researchers, scientists, and drug development professionals working in cell biology, lipid metabolism, and drug discovery.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier Example | Catalog # Example | Storage Temperature |
| C6 NBD-Ceramide | Cayman Chemical | 62527 | -20°C |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 | Room Temperature |
| Chloroform | Fisher Scientific | C298-4 | Room Temperature |
| Ethanol, Absolute | Fisher Scientific | E702-4 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 | 2-8°C |
| HEPES | Gibco | 15630080 | Room Temperature |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Glutaraldehyde (B144438) | Sigma-Aldrich | G5882 | 2-8°C |
| Paraformaldehyde | Electron Microscopy Sciences | 15710 | Room Temperature |
| Glass test tubes | Fisher Scientific | 14-961-26 | Room Temperature |
| Plastic centrifuge tubes (50 mL) | Falcon | 352070 | Room Temperature |
| Glass coverslips | Fisher Scientific | 12-545-81 | Room Temperature |
| Fluorescence microscope | N/A | N/A | N/A |
Table 2: Key Experimental Parameters
| Parameter | Value | Notes |
| C6 NBD-Ceramide Stock Solution | 1 mM in 19:1 (v/v) Chloroform:Ethanol | Prepare fresh for complex formation.[3][5] |
| Final C6 NBD-Ceramide Concentration for Labeling | 5 µM | Can be optimized depending on cell type.[5][6][7] |
| Final BSA Concentration in Complex | 5 µM (0.34 mg/mL) | Use defatted BSA for optimal complex formation.[3][5] |
| Incubation Time (Live Cell Labeling) | 30 minutes at 4°C, followed by 30 minutes at 37°C | The initial cold incubation allows for plasma membrane binding, while the 37°C chase allows for internalization and transport to the Golgi.[3][5][7] |
| Incubation Time (Fixed Cell Labeling) | 30 minutes at 4°C | Staining is performed on ice.[3][5] |
| NBD Excitation/Emission Maxima | ~466 nm / ~536 nm | The NBD fluorophore is environmentally sensitive, with increased fluorescence in nonpolar environments.[5][6] |
Experimental Protocols
Protocol 1: Preparation of C6 NBD-Ceramide-BSA Complex
This protocol describes the preparation of a 5 µM C6 NBD-Ceramide complexed with 5 µM BSA.
Materials:
-
1 mM C6 NBD-Ceramide stock solution in 19:1 (v/v) chloroform:ethanol
-
Absolute ethanol
-
Defatted BSA
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Glass test tube
-
50 mL plastic centrifuge tube
-
Nitrogen gas source
-
Vacuum system
-
Vortex mixer
Procedure:
-
Dispense 50 µL of the 1 mM C6 NBD-Ceramide stock solution into a small glass test tube.[3][5]
-
Dry the solvent under a gentle stream of nitrogen gas, followed by placing the tube under a vacuum for at least 1 hour to form a thin lipid film.[3][5]
-
Redissolve the dried C6 NBD-Ceramide film in 200 µL of absolute ethanol.[5][8]
-
In a 50 mL plastic centrifuge tube, prepare 10 mL of a 0.34 mg/mL defatted BSA solution in HBSS with 10 mM HEPES. This corresponds to a 5 µM BSA solution.[3][5]
-
While vigorously vortexing the BSA solution, slowly inject the 200 µL of the ethanolic C6 NBD-Ceramide solution into the vortex.[5][7]
-
The resulting solution is a 5 µM C6 NBD-Ceramide-BSA complex.
-
Store the complex in a plastic tube at -20°C, protected from light.[5][8]
Protocol 2: Live-Cell Labeling and Visualization of the Golgi Apparatus
This protocol details the staining of the Golgi apparatus in living cells using the prepared C6 NBD-Ceramide-BSA complex.
Materials:
-
Cells grown on glass coverslips
-
5 µM C6 NBD-Ceramide-BSA complex in HBSS/HEPES (from Protocol 1)
-
Fresh, pre-warmed complete cell culture medium
-
Ice-cold medium
-
Fluorescence microscope with appropriate filters for NBD
Procedure:
-
Rinse the cells grown on glass coverslips with an appropriate medium such as HBSS/HEPES.[3][5][7]
-
Incubate the cells with the 5 µM C6 NBD-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[3][5][7]
-
Remove the labeling solution and rinse the cells several times with ice-cold medium to remove excess probe.[7]
-
Add fresh, pre-warmed complete cell culture medium and incubate the cells for an additional 30 minutes at 37°C to allow for internalization and transport to the Golgi apparatus.[3][5][7]
-
Wash the cells with fresh medium.
-
Mount the coverslips on a microscope slide and examine using a fluorescence microscope. Prominent labeling of the Golgi apparatus is expected.[5]
Protocol 3: Fixed-Cell Labeling of the Golgi Apparatus
This protocol is for staining the Golgi apparatus in cells that have been chemically fixed.
Materials:
-
Cells grown on glass coverslips
-
Fixation buffer (e.g., 0.5% glutaraldehyde in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)
-
5 µM C6 NBD-Ceramide-BSA complex in HBSS/HEPES (from Protocol 1)
-
HBSS/HEPES
-
10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES
-
Fluorescence microscope with appropriate filters for NBD
Procedure:
-
Rinse the cells grown on glass coverslips with HBSS/HEPES.
-
Fix the cells for 5-10 minutes at room temperature in the chosen fixation buffer.[3][5] Note: Avoid using detergents and methanol/acetone fixatives.[5]
-
Rinse the fixed cells several times with ice-cold HBSS/HEPES.[3][5]
-
Transfer the coverslips to an ice bath and incubate with the 5 µM C6 NBD-Ceramide-BSA complex for 30 minutes at 4°C.[3][5]
-
Rinse the cells with HBSS/HEPES.
-
To enhance Golgi staining, incubate the cells for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA.[3][5]
-
Wash the cells with fresh HBSS/HEPES, mount the coverslips, and examine by fluorescence microscopy.
Visualizations
Caption: C6 NBD-Ceramide uptake and conversion to Glucosylceramide.
Caption: Workflow for live-cell imaging of the Golgi apparatus.
References
- 1. NBD C6-Ceramide Complexed to BSA 5 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. fishersci.ca [fishersci.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction and HPLC Analysis of C6 NBD Glucosylceramide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide (GlcCer) is a vital sphingolipid, serving as a precursor for complex glycosphingolipids and playing a significant role in cellular processes such as proliferation, differentiation, and apoptosis. The fluorescently labeled analog, C6 NBD Glucosylceramide (C6-NBD-GlcCer), and its precursor, C6 NBD Ceramide (C6-NBD-Cer), are powerful tools for studying the dynamics of GlcCer metabolism and trafficking in live cells.[1][2][3] This document provides detailed protocols for the extraction of these fluorescent lipid metabolites from cultured cells and their subsequent analysis and quantification by High-Performance Liquid Chromatography (HPLC).
The methodologies described herein are essential for researchers investigating the activity of glucosylceramide synthase (GCS), the enzyme responsible for the conversion of ceramide to glucosylceramide, which is often implicated in cancer drug resistance.[1] Furthermore, these protocols can be adapted to study the broader sphingolipid metabolic network and to screen for potential therapeutic agents that modulate these pathways.
Signaling Pathway
The metabolic conversion of C6 NBD Ceramide to this compound is a key step in glycosphingolipid synthesis. This reaction is catalyzed by the enzyme Glucosylceramide Synthase (GCS), which transfers a glucose molecule from UDP-glucose to the ceramide backbone. Understanding this pathway is crucial for investigating various physiological and pathological conditions.
Figure 1: Metabolic pathway of this compound synthesis.
Experimental Workflow
The overall experimental workflow for the analysis of this compound metabolites involves several key stages, from cell culture and labeling to data acquisition and analysis. A systematic approach ensures reproducibility and accuracy of the results.
Figure 2: Experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells (Bligh-Dyer Method)
This protocol is adapted for the extraction of lipids from cultured cells grown in 60 mm diameter plates.[4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:H2O (2:0.8, v/v)
-
Chloroform (CHCl3)
-
Cell scraper
-
Large glass tubes
-
Centrifuge
-
Speed Vac or nitrogen evaporator
Procedure:
-
Place the 60 mm cell culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with 3 ml of cold PBS per plate.
-
Add 3 ml of the Methanol:H2O solution to each plate and scrape the cells into the buffer.
-
Transfer the cell suspension to a large glass tube.
-
Add 1 ml of CHCl3 to the tube. Vortex for 30 seconds and allow the phases to separate. Centrifugation at a low speed for 1 minute can expedite phase separation.
-
Carefully remove the upper aqueous layer and transfer it to a new glass tube.
-
Add another 1 ml of CHCl3 to the tube containing the upper phase and re-extract by vortexing and allowing for phase separation.
-
Aspirate the top layer from this second extraction and combine the two lower CHCl3 phases.
-
To backwash the combined CHCl3 phase, add 3 ml of the Methanol:H2O solution. Vortex for 30 seconds and let the phases separate.
-
Aspirate the top layer and transfer the bottom organic phase to a new, small glass tube.
-
Evaporate the solvent to dryness using a Speed Vac (approximately 1 hour) or under a gentle stream of nitrogen.[4]
-
Store the dried lipid extract under vacuum or at -20°C until HPLC analysis.
Protocol 2: HPLC Analysis of this compound Metabolites
This protocol describes a reverse-phase HPLC method for the separation and quantification of C6 NBD Ceramide and this compound.[1]
Materials and Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Methanol/Chloroform (for reconstitution)
-
Amber glass vials or autosampler vials
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in 100 µl of methanol/chloroform.[1]
-
Transfer an appropriate volume (e.g., 50 µl) to an autosampler vial.
-
-
HPLC Conditions:
-
Flow Rate: 1 ml/min
-
Injection Volume: 5 µl
-
Fluorescence Detection: Excitation λ = 470 nm, Emission λ = 530 nm[1]
-
Gradient Program: A linear gradient over 14 minutes, starting from 100% Solvent A to 100% Solvent B.[1] (Note: The specific gradient may need optimization based on the column and system used).
-
-
Data Analysis:
-
Run standard solutions of C6 NBD Ceramide and this compound to determine their retention times. Typical retention times are approximately 3.1 minutes for C6 NBD-Cer and 3.8 minutes for C6 NBD-GlcCer, though this can vary.[1]
-
Integrate the peak areas of the analytes in the sample chromatograms.
-
Quantify the amount of each metabolite by comparing the peak areas to a standard curve generated from known concentrations of the fluorescent standards.
-
Data Presentation
Quantitative data from HPLC analysis should be summarized in a clear and organized manner to facilitate comparison between different experimental conditions.
| Sample ID | Treatment | C6 NBD Ceramide (pmol/mg protein) | This compound (pmol/mg protein) | % Conversion to GlcCer |
| CTRL-1 | Vehicle | 150.2 ± 12.5 | 25.8 ± 3.1 | 14.7% |
| CTRL-2 | Vehicle | 145.7 ± 10.8 | 28.1 ± 2.9 | 16.2% |
| CTRL-3 | Vehicle | 155.1 ± 14.2 | 26.9 ± 3.5 | 14.8% |
| DRUG-A-1 | 10 µM | 185.4 ± 15.1 | 5.2 ± 0.8 | 2.7% |
| DRUG-A-2 | 10 µM | 190.1 ± 16.3 | 4.8 ± 0.6 | 2.5% |
| DRUG-A-3 | 10 µM | 182.9 ± 14.9 | 5.5 ± 0.9 | 2.9% |
Table 1: Example of quantitative analysis of this compound metabolites in cells treated with a hypothetical GCS inhibitor (Drug A). Data are presented as mean ± standard deviation.
Troubleshooting
-
Poor Lipid Recovery: Ensure complete cell lysis and sufficient vortexing during extraction. Check the accuracy of solvent ratios.
-
Phase Separation Issues: If phases fail to separate during extraction, adding a small amount of water can help induce a biphasic system.[4]
-
Broad or Tailing HPLC Peaks: This may indicate column degradation, improper mobile phase composition, or sample overload. Ensure the column is properly equilibrated and consider optimizing the gradient.
-
Low Fluorescence Signal: Check the lamp and detector settings on the HPLC. Ensure the lipid extract is properly reconstituted and that the injection volume is appropriate.
By following these detailed protocols and guidelines, researchers can effectively extract, analyze, and quantify this compound and its metabolites, providing valuable insights into sphingolipid metabolism and its role in cellular function and disease.
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochem.wustl.edu [biochem.wustl.edu]
Troubleshooting & Optimization
C6 NBD Glucosylceramide not localizing to the Golgi
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with C6 NBD Glucosylceramide localization to the Golgi apparatus.
Troubleshooting Guide: this compound Not Localizing to the Golgi
Failure of this compound to localize to the Golgi apparatus can arise from various factors, from probe preparation to cellular health and imaging parameters. This guide provides a systematic approach to identify and resolve common issues.
Question: My this compound is not showing the characteristic perinuclear, stacked cisternae staining pattern of the Golgi. What could be wrong?
Answer: Mislocalization of this compound can manifest as diffuse cytoplasmic fluorescence, punctate staining outside the Golgi region, or no discernible signal. Follow these troubleshooting steps to diagnose the problem.
Step 1: Verify Probe Preparation and Handling
C6 NBD Ceramide, the precursor to this compound, requires proper preparation for effective cellular uptake and Golgi targeting.
-
BSA Complexation: C6 NBD Ceramide is hydrophobic and should be complexed with bovine serum albumin (BSA) for efficient delivery to cells.[1][2][3] Prepare a stock solution of the C6 NBD Ceramide-BSA complex.
-
Storage: Store the probe protected from light at -20°C.[1][2]
Step 2: Assess Experimental Protocol and Conditions
The localization of this compound is dependent on cellular metabolic processes, which are sensitive to experimental conditions.[4][5]
Experimental Parameters for Golgi Staining
| Parameter | Live Cell Imaging | Fixed Cell Imaging |
| Probe Concentration | 5 µM C6 NBD Ceramide-BSA complex | 5 µM C6 NBD Ceramide-BSA complex |
| Initial Incubation | 30 minutes at 4°C | 30 minutes at 4°C |
| Chase Incubation | 30 minutes at 37°C | N/A |
| Post-staining Wash | Several rinses with fresh, ice-cold medium | Several rinses with fresh, ice-cold HBSS/HEPES |
| Fixative (for fixed cells) | N/A | 0.5% glutaraldehyde (B144438) or 2-4% paraformaldehyde |
-
Low-Temperature Incubation: The initial incubation at 4°C allows the C6 NBD Ceramide to associate with the plasma membrane while minimizing endocytosis and metabolic activity.[1]
-
37°C Chase: The subsequent incubation at 37°C allows for the internalization and transport of the ceramide analog to the Golgi, where it is metabolized to this compound and C6 NBD Sphingomyelin (B164518).[4][5][6]
-
Cell Health: Ensure cells are healthy and not overly confluent, as compromised cell viability can impair metabolic activity and organelle integrity.[7][8]
Step 3: Evaluate Cell Fixation and Permeabilization (for Fixed Cell Staining)
Improper fixation can disrupt Golgi morphology or extract the lipid probe.
-
Recommended Fixatives: Use 0.5% glutaraldehyde or 2-4% paraformaldehyde in a suitable buffer.[1]
-
Avoid: Detergents and fixatives like methanol (B129727) or acetone, which can extract lipids and disrupt membrane integrity.[1]
Step 4: Check Imaging System and Settings
Incorrect microscope settings can lead to poor signal detection or artifacts that obscure correct localization.
-
Filter Sets: Use the appropriate filter set for NBD fluorescence (Excitation/Emission maxima ~466/536 nm).[1]
-
Photobleaching and Phototoxicity: Minimize exposure to excitation light to prevent photobleaching (signal fading) and phototoxicity (cell damage).[8][9]
-
Background Fluorescence: High background can obscure the Golgi signal. Use phenol (B47542) red-free medium during imaging and ensure proper washing steps.[8]
Step 5: Consider Biological Factors
The localization of this compound is an active metabolic process.
-
Metabolic Conversion: The probe's accumulation in the Golgi is a result of its conversion to fluorescent sphingomyelin and glucosylceramide by Golgi-resident enzymes.[4][5] Inhibition of these enzymes could potentially alter the staining pattern.
-
Golgi Integrity: Treatment with drugs that disrupt the Golgi, such as Brefeldin A (BFA), will prevent the localization of the probe to a distinct Golgi structure.[10]
Frequently Asked Questions (FAQs)
Q1: Why is a BSA complex necessary for C6 NBD Ceramide staining? A1: C6 NBD Ceramide is a lipid analog with low solubility in aqueous solutions. Complexing it with a carrier protein like BSA facilitates its delivery to the cell surface and subsequent uptake.[1][2]
Q2: Can I use this compound directly for staining? A2: While this compound can be used, the more common and established method involves using its precursor, C6 NBD Ceramide. The ceramide is taken up by the cells and transported to the Golgi, where it is enzymatically converted to this compound and other fluorescent sphingolipids, leading to their accumulation.[4][5][6]
Q3: My cells show diffuse fluorescence throughout the cytoplasm instead of a distinct Golgi pattern. What is the likely cause? A3: This could be due to several reasons:
-
Incorrect protocol: Skipping the 4°C incubation and directly incubating at 37°C can lead to rapid, non-specific internalization.
-
Cell stress or death: Unhealthy cells may not be able to properly traffic the probe to the Golgi.[7][8]
-
Metabolic inhibition: If the enzymes that convert C6 NBD Ceramide to its fluorescent metabolites in the Golgi are inhibited, the probe may not be effectively trapped there.[5]
Q4: I see some punctate staining, but it doesn't look like the Golgi. What could this be? A4: This could represent the probe being trapped in other compartments of the endocytic pathway, such as early or late endosomes.[10][11][12] Review your incubation times and temperatures to ensure they are optimal for Golgi targeting.
Q5: Can I use this compound in combination with other fluorescent markers? A5: Yes, but be mindful of spectral overlap between NBD and other fluorophores. Ensure your imaging system is capable of distinguishing between the different emission spectra to avoid bleed-through.[9]
Experimental Protocols
Protocol 1: Staining the Golgi Complex in Living Cells
-
Preparation:
-
Culture cells on glass coverslips or in imaging-compatible dishes.
-
Prepare a 5 µM working solution of C6 NBD Ceramide-BSA complex in a suitable buffer like Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).
-
-
Staining:
-
Imaging:
-
Wash the cells with fresh medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for NBD (Excitation ~466 nm, Emission ~536 nm).
-
Protocol 2: Staining the Golgi Complex in Fixed Cells
-
Fixation:
-
Rinse cells with HBSS/HEPES.
-
Fix cells for 5-10 minutes at room temperature with 0.5% glutaraldehyde or 2-4% paraformaldehyde in a suitable buffer.[1]
-
Rinse the cells several times with ice-cold HBSS/HEPES.
-
-
Staining:
-
Imaging:
-
Wash the cells with fresh HBSS/HEPES.
-
Mount the coverslips and examine them by fluorescence microscopy.
-
Visualizations
Caption: Experimental workflow for this compound Golgi staining in live cells.
Caption: Troubleshooting logic for this compound mislocalization.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Cell Navigator® NBD Ceramide Golgi Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
high background fluorescence with C6 NBD Glucosylceramide
Technical Support Center: C6 NBD Glucosylceramide Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address high background fluorescence issues encountered when using this compound (C6 NBD-GlcCer) and its precursor, C6 NBD-Ceramide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescently labeled analog of glucosylceramide, a key lipid in cellular membranes. The NBD (Nitrobenzoxadiazole) fluorophore allows for its visualization and quantification in living or fixed cells. Its primary applications include studying the metabolism and intracellular trafficking of glucosylceramide, and it is often used to measure the activity of glucosylceramide synthase (GCS), the enzyme that synthesizes it from ceramide.[1][2]
Q2: What are the optimal excitation and emission wavelengths for the NBD fluorophore?
The NBD fluorophore is typically excited around 466 nm and its emission is measured around 535 nm .[1][3]
Q3: What are the most common causes of high background fluorescence in NBD-based lipid assays?
High background fluorescence is a frequent issue that can obscure specific signals. The primary sources include:
-
Excess Unbound Probe: C6 NBD-GlcCer or its precursor that has not been taken up by cells or has bound non-specifically to the plasma membrane is a major contributor.[4][5]
-
Probe Metabolism: Once inside the cell, the NBD-labeled lipid can be metabolized into other fluorescent sphingolipids, which may diffuse throughout the cell and create a generalized haze.[4]
-
Cellular Autofluorescence: Endogenous molecules, such as NADH and flavins, can fluoresce in the same spectral range as NBD, contributing to the background signal.[4][6]
-
Culture Medium Components: Common components in cell culture medium, like phenol (B47542) red and riboflavin, are known to be autofluorescent.[4]
-
Probe Aggregation: If not properly dissolved and complexed with a carrier like BSA, the lipid probe can form aggregates that fluoresce brightly and non-specifically.[7][8]
Troubleshooting Guide for High Background Fluorescence
This section addresses specific experimental problems in a question-and-answer format.
Q: My blank controls (wells with no cells) have a high fluorescence signal. What is the cause?
A: This indicates a problem with your reagents or plasticware, not the cells.
-
Probe Precipitation: The NBD-lipid may have precipitated out of solution. Visually inspect the media for any particulate matter. Always ensure the probe is fully dissolved in an organic solvent (like ethanol) before complexing it with fatty acid-free Bovine Serum Albumin (BSA) in your buffer or media.[3][9]
-
Media Autofluorescence: The culture medium itself may be fluorescent. Test this by measuring the fluorescence of a blank well containing only the medium. If the signal is high, switch to a phenol red-free medium for the duration of the experiment.[4]
-
Plate/Well Contamination: The microplate itself could be contaminated or have high intrinsic fluorescence. Use high-quality, low-fluorescence plates intended for imaging or fluorescence assays.
Q: My cells show bright, diffuse fluorescence across the entire cytoplasm and membrane, obscuring any specific localization. How can I resolve this?
A: This is the most common issue and is typically caused by excessive or non-specifically bound probe. The goal is to improve the signal-to-noise ratio by reducing the "noise."
-
Optimize Probe Concentration: Using too high a concentration of C6 NBD-GlcCer is a primary cause of high background. It is critical to perform a concentration titration to find the optimal balance between specific signal and background. Start with a low concentration (e.g., 1-2 µM) and test a range up to 5 µM.[10]
-
Reduce Incubation Time: Long incubation periods can lead to excessive uptake and metabolism, increasing diffuse background fluorescence. Perform a time-course experiment (e.g., 15, 30, 60, and 120 minutes) to determine the shortest time needed to achieve a sufficient specific signal.[9]
-
Implement a "Back-Extraction" Wash: A simple buffer wash is often insufficient to remove lipid probes inserted into the plasma membrane. After labeling, perform a "back-extraction" by incubating the cells with media containing 1-2% fatty acid-free BSA for 15-30 minutes at 4°C.[5] The BSA acts as a sink, pulling unbound and loosely-bound probe out of the outer leaflet of the plasma membrane.
-
Maintain Cold Temperatures Post-Labeling: All washing steps should be performed with ice-cold buffers (like PBS) to inhibit membrane trafficking and prevent internalization of non-specifically bound probe.[3]
Q: The signal from my target is weak, forcing me to increase instrument gain, which also amplifies the background noise. How can I improve my specific signal?
A: Improving the signal-to-noise ratio can also be achieved by increasing the "signal."[11]
-
Verify Probe Integrity: NBD fluorophores are susceptible to photobleaching.[12] Store your stock solution protected from light and minimize light exposure during the experiment and imaging.
-
Optimize Cell Health and Density: Ensure cells are healthy and not overly confluent, as this can affect lipid metabolism and uptake.
-
Use Appropriate Optical Filters: Use high-quality bandpass filters that are tightly matched to the excitation and emission spectra of NBD. This will help exclude light from cellular autofluorescence sources.[11]
-
Check Instrument Settings: While increasing gain amplifies noise, optimizing other parameters like exposure time can sometimes increase signal without a proportional increase in background. Ensure your imaging system is properly configured.
Quantitative Data Summary
The following tables provide recommended starting points for experimental parameters and a summary of troubleshooting strategies.
Table 1: Recommended Experimental Parameters for C6 NBD-GlcCer Assays
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 5 µM | Titration is essential. Start low (1 µM) and increase if the signal is insufficient.[9][10] |
| Incubation Time | 30 - 120 minutes at 37°C | Cell-type dependent. Perform a time-course to find the optimal duration.[9] |
| BSA for Complexing | Fatty Acid-Free BSA | Used to create the probe-BSA complex for delivery to cells.[9] |
| Back-Extraction | 1-2% Fatty Acid-Free BSA | 15-30 minutes at 4°C after labeling to remove non-specific binding.[5] |
| Excitation Wavelength | ~466 nm | |
| Emission Wavelength | ~535 nm | [1] |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High signal in blank wells | Probe precipitation; Media autofluorescence. | Prepare fresh probe solution; Use phenol red-free media. |
| Diffuse, non-specific cell staining | Probe concentration too high; Inadequate washing. | Titrate probe concentration downwards; Implement BSA back-extraction wash. |
| Weak specific signal | Photobleaching; Sub-optimal cell health. | Protect probe from light; Ensure healthy, sub-confluent cell culture. |
| Low signal-to-noise ratio | Combination of high background and/or weak signal. | Optimize all parameters: reduce probe concentration, add back-extraction, use correct filters, and check cell health.[11][13] |
Detailed Experimental Protocol
This protocol describes a common application: measuring Glucosylceramide Synthase (GCS) activity by quantifying the conversion of C6 NBD-Ceramide to C6 NBD-Glucosylceramide.
1. Preparation of NBD C6-Ceramide/BSA Complex (100 µM Stock) a. Dry down 10 µL of a 1 mM NBD C6-Ceramide stock solution (in chloroform (B151607) or ethanol) under a stream of nitrogen gas in a glass tube.[9] b. Redissolve the lipid film in 20 µL of absolute ethanol.[9] c. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in PBS. d. Add the ethanolic NBD C6-Ceramide solution to 100 µL of the BSA/PBS solution while vortexing to create the 100 µM complex. Store at -20°C.[9]
2. Cell Culture and Labeling a. Plate cells (e.g., 2.5 x 10^5 cells) in 60 mm dishes and allow them to reach the desired confluency.[9] b. Warm the NBD C6-Ceramide/BSA complex to room temperature. c. Dilute the complex directly into the cell culture medium to the desired final concentration (e.g., 2 µM).[10] d. Incubate cells for 1-2 hours at 37°C.[10]
3. Washing and Back-Extraction a. Place the dishes on ice and aspirate the labeling medium. b. Wash the cells three times with 2 mL of ice-cold PBS. c. Add 2 mL of ice-cold medium containing 2% fatty acid-free BSA and incubate for 30 minutes on ice or at 4°C to perform the back-extraction. d. Wash the cells three more times with ice-cold PBS.
4. Lipid Extraction a. Scrape the cells in 1 mL of ice-cold methanol (B129727) and transfer to a glass tube.[3] b. Add 2 mL of chloroform to the tube. Vortex thoroughly. c. Centrifuge to pellet the protein and transfer the chloroform/methanol supernatant containing the lipids to a new tube. d. Dry the lipid extract under a stream of nitrogen gas.[14]
5. Analysis a. Reconstitute the dried lipids in a suitable solvent (e.g., methanol/chloroform 1:1).[14] b. Separate the lipid species using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15] c. Quantify the fluorescence intensity of the C6 NBD-Glucosylceramide spot/peak relative to the C6 NBD-Ceramide precursor.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to C6 NBD-GlcCer experiments.
Caption: A standard experimental workflow for assays using NBD-labeled lipids.
Caption: A logical flowchart for troubleshooting high background fluorescence.
Caption: Metabolic pathways of C6 NBD-Ceramide within the Golgi apparatus.[9][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Fluorescence assay of glucosylceramide glucosidase using NBD-cerebroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Empirical Evaluation of a New Method for Calculating Signal-to-Noise Ratio for Microarray Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
Technical Support Center: C6 NBD Glucosylceramide Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the microscopy of C6 NBD Glucosylceramide (C6-NBD-GlcCer). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: The fluorescent component of C6-NBD-GlcCer is the nitrobenzoxadiazole (NBD) group. Its spectral properties are:
-
Excitation Maximum: ~466 nm
-
Emission Maximum: ~535 nm[1]
This makes it compatible with standard FITC/GFP filter sets on most fluorescence microscopes.
Q2: Why is my fluorescent signal weak or fading rapidly?
A2: A weak or rapidly fading signal is often due to photobleaching, a process where the NBD fluorophore is photochemically damaged by the excitation light, rendering it non-fluorescent.[2][3] The NBD fluorophore is known to be susceptible to photobleaching.
Q3: What is causing high background fluorescence in my images?
A3: High background fluorescence can obscure the specific labeling of your target structures. Common causes include:
-
Excessive probe concentration: Using too much C6-NBD-GlcCer can lead to non-specific binding to cellular membranes.
-
Inadequate washing: Failure to sufficiently remove unbound probe after labeling will result in a high background signal.
Q4: My C6-NBD-GlcCer is not localizing to the Golgi apparatus. What could be the reason?
A4: While C6-NBD-GlcCer is a well-established marker for the Golgi apparatus, its localization can be influenced by cell type and metabolic activity.[4] In some cases, it may be metabolized into other fluorescent sphingolipids, such as NBD C6-sphingomyelin, which can then traffic to other cellular compartments.[5] Additionally, alterations in cellular trafficking pathways, for instance in disease models, can affect its localization.[6][7]
Q5: Can I use C6-NBD-GlcCer for live-cell imaging?
A5: Yes, C6-NBD-GlcCer is widely used for live-cell imaging to study the dynamics of glucosylceramide metabolism and transport.[8] However, it is crucial to minimize phototoxicity and photobleaching to maintain cell health and obtain reliable data.
Troubleshooting Guides
Issue 1: Rapid Photobleaching of C6-NBD-GlcCer Signal
Symptoms:
-
Fluorescence intensity decreases noticeably during image acquisition.
-
In time-lapse experiments, the signal fades significantly over time.
Possible Causes:
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Excessive excitation light intensity.
-
Long exposure times.
-
High laser power in confocal microscopy.
-
Absence of antifade reagents.
Solutions:
| Parameter | Recommendation | Rationale |
| Excitation Light | Use the lowest possible intensity that provides a detectable signal. Employ neutral density (ND) filters to attenuate the light source. | Reduces the rate of photochemical reactions that cause photobleaching.[9] |
| Exposure Time | Minimize the exposure time for each image. | Decreases the duration the fluorophore is in an excited state, thus lowering the probability of photobleaching.[9] |
| Laser Power (Confocal) | For confocal microscopy, use the lowest laser power setting that yields an adequate signal-to-noise ratio. | High laser power significantly accelerates photobleaching. |
| Antifade Reagents | Use a commercially available antifade mounting medium for fixed cells or a live-cell compatible antifade reagent. | These reagents scavenge free radicals and reactive oxygen species that are major contributors to photobleaching.[10] |
| Imaging Mode | For time-lapse imaging, increase the time interval between acquisitions as much as the experimental design allows. | Reduces the cumulative exposure to excitation light over the course of the experiment. |
Issue 2: High Background Fluorescence
Symptoms:
-
Poor contrast between specifically labeled structures and the rest of the cell.
-
A general, diffuse fluorescence throughout the image.
Solutions:
| Step | Recommendation | Rationale |
| Probe Concentration | Optimize the concentration of C6-NBD-GlcCer. Start with a low concentration (e.g., 1-5 µM) and titrate up if the signal is too weak. | Prevents non-specific binding and overloading of the cells with the fluorescent probe. |
| Washing Steps | After incubation with the probe, wash the cells thoroughly with fresh, pre-warmed imaging medium or buffer (e.g., 3-5 times). | Removes unbound C6-NBD-GlcCer from the coverslip and the cell surface. |
| Back-Extraction | For live-cell imaging, a "back-exchange" step can be performed by incubating the cells with a solution of fatty acid-free Bovine Serum Albumin (BSA) after labeling. | BSA helps to extract excess C6-NBD-GlcCer from the plasma membrane, reducing background fluorescence. |
| Imaging Medium | Use an imaging medium with low autofluorescence. Phenol (B47542) red-free media are recommended. | Reduces background signal originating from the medium itself. |
Quantitative Data
The photobleaching rate of NBD-labeled lipids is influenced by the local environment and imaging conditions. While specific quantitative data for C6-NBD-GlcCer is limited, studies on other NBD-lipid analogs provide valuable insights.
Table 1: Comparison of Antifade Reagent Efficacy on Common Fluorophores (as a proxy for NBD)
| Antifade Agent | Fluorophore | Half-life in 90% Glycerol (seconds) | Half-life with Antifade (seconds) | Reference |
| Vectashield | Fluorescein | 9 | 96 | [11] |
| Vectashield | Tetramethylrhodamine | 7 | 330 | [11] |
| p-Phenylenediamine (PPD) | FITC | - | Significantly increased | [12][13] |
| n-Propyl gallate (NPG) | FITC | - | Effective retardation of fading | [12][13] |
Note: FITC has similar spectral properties to NBD and is often used as a reference for green-emitting fluorophores.
Table 2: Factors Influencing Photobleaching Rate
| Factor | Effect on Photobleaching Rate | Reference |
| Increased Laser Power | Increases photobleaching rate | [14] |
| Increased Exposure Time | Increases photobleaching | [14] |
| Presence of Oxygen | Increases photobleaching | [2] |
| Use of Antifade Reagents | Decreases photobleaching rate | [10] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of C6-NBD-GlcCer with Minimized Photobleaching
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Labeling:
-
Prepare a 1-5 µM working solution of C6-NBD-GlcCer in pre-warmed, serum-free medium. It is often beneficial to complex the C6-NBD-GlcCer with fatty acid-free BSA.[5]
-
Wash cells once with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).
-
Incubate cells with the C6-NBD-GlcCer working solution for 15-30 minutes at 37°C.
-
-
Washing and Antifade Treatment:
-
Remove the labeling solution and wash the cells 3 times with pre-warmed imaging buffer.
-
(Optional but recommended) For back-extraction, incubate with a solution of fatty acid-free BSA (e.g., 1% w/v) for 10-15 minutes at 37°C.
-
Wash cells again 2-3 times with imaging buffer.
-
Add a live-cell compatible antifade reagent to the imaging medium according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Use a microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO2.
-
Locate the cells of interest using the lowest possible light intensity.
-
Set the excitation and emission filters for NBD (e.g., FITC/GFP channel).
-
Adjust the acquisition settings to minimize photobleaching:
-
Light Source: Use the lowest intensity that provides a good signal-to-noise ratio.
-
Exposure Time: Use the shortest possible exposure time.
-
Binning: Consider using binning to increase signal intensity, which may allow for a reduction in exposure time or light intensity.
-
Time-lapse: Set the longest possible interval between image acquisitions.
-
-
Acquire images.
-
Protocol 2: Fixed-Cell Imaging of C6-NBD-GlcCer
-
Cell Preparation and Labeling:
-
Follow steps 1 and 2 from the live-cell imaging protocol.
-
-
Fixation:
-
After labeling and washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells 3 times with PBS.
-
-
Mounting:
-
Carefully aspirate the final PBS wash.
-
Add a drop of antifade mounting medium to the coverslip.
-
Invert the coverslip onto a microscope slide and seal the edges with nail polish.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope with the appropriate filter set for NBD.
-
While photobleaching is less of a concern for fixed and mounted samples, it is still good practice to minimize light exposure to preserve the sample for future imaging.
-
Visualizations
Caption: Workflow for C6-NBD-GlcCer cell labeling and imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide modulates membrane traffic along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. news-medical.net [news-medical.net]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Power density and exposure time of He-Ne laser irradiation are more important than total energy dose in photo-biomodulation of human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C6 NBD Glucosylceramide for Cellular Labeling
Welcome to the technical support center for C6 NBD Glucosylceramide and related fluorescent sphingolipids. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for cellular labeling experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your results.
Troubleshooting Guide
This section addresses specific issues that may arise during cell labeling experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | 1. Suboptimal Concentration: The concentration of this compound may be too low for detection. 2. Insufficient Incubation Time: The incubation period may not be long enough for adequate cellular uptake and processing. 3. Poor Cellular Uptake: The fluorescent lipid may not be efficiently entering the cells. This is often due to the absence of a carrier protein like BSA. 4. Incorrect Filter Set: The fluorescence microscope may not be equipped with the appropriate filter set for NBD (Excitation ~466 nm, Emission ~536 nm). | 1. Optimize Concentration: Increase the concentration of this compound, typically within the range of 1-5 µM.[1][2] 2. Extend Incubation Time: Increase the incubation time, generally between 30 minutes to 2 hours, to allow for sufficient uptake and metabolism.[2] 3. Use BSA Complex: Ensure that the this compound is complexed with fatty acid-free Bovine Serum Albumin (BSA) to facilitate its delivery into cells.[1] 4. Verify Microscope Settings: Confirm that you are using a suitable filter set (e.g., FITC) for NBD fluorescence. |
| High Background Fluorescence | 1. Excess Probe: The concentration of the fluorescent probe may be too high, leading to non-specific binding to the coverslip or cell surface. 2. Inadequate Washing: Insufficient washing after incubation can leave residual fluorescent probe in the medium. | 1. Reduce Concentration: Lower the concentration of this compound in your labeling medium. 2. Thorough Washing: After incubation, wash the cells multiple times with fresh, pre-warmed medium or a balanced salt solution to remove any unbound probe. |
| Cell Death or Altered Morphology | 1. Cytotoxicity: High concentrations of this compound or its precursor, C6 NBD Ceramide, can be cytotoxic to some cell lines.[3] 2. Solvent Toxicity: If using a solvent like DMSO to dissolve the lipid, high concentrations of the solvent can be harmful to cells. | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line. 2. Minimize Solvent Concentration: Ensure the final concentration of any organic solvent in the cell culture medium is minimal and non-toxic. |
| Fluorescence in Incorrect Cellular Compartments | 1. Metabolic Alterations: The cell line you are using may have altered sphingolipid metabolism, leading to accumulation in unexpected locations. 2. Incorrect Incubation Temperature: Temperature can affect lipid trafficking within the cell. | 1. Review Cell Line Characteristics: Research the known sphingolipid metabolism pathways of your cell line. 2. Maintain Optimal Temperature: Ensure all incubation steps are carried out at the recommended temperatures (e.g., 37°C for metabolic processes). |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell biology?
A1: this compound is a fluorescent analog of glucosylceramide used to study its metabolism, transport, and localization within living cells.[4][5] It is particularly useful for investigating the activity of glucosylceramide synthase (GCS) and the trafficking of glycosphingolipids.[4]
Q2: What is the difference between C6 NBD Ceramide and this compound?
A2: C6 NBD Ceramide is a precursor to this compound.[6] When cells are labeled with C6 NBD Ceramide, it is transported to the Golgi apparatus where it is metabolized by glucosylceramide synthase (GCS) into this compound.[7] Therefore, labeling with C6 NBD Ceramide can be a method to study the synthesis and subsequent trafficking of this compound.
Q3: Why is it necessary to complex this compound with BSA?
A3: this compound, like other lipids, is poorly soluble in aqueous solutions. Complexing it with a carrier protein like fatty acid-free BSA facilitates its delivery into the cell culture medium and subsequent uptake by cells.[1][2]
Q4: Can I use this compound for labeling fixed cells?
A4: While some protocols exist for using NBD-ceramides on fixed cells, it is generally recommended for live-cell imaging to study dynamic processes like lipid trafficking and metabolism. Fixation can alter membrane structures and enzyme activities, potentially affecting the localization and metabolism of the probe.
Q5: What are the excitation and emission wavelengths for this compound?
A5: The approximate excitation and emission maxima for the NBD fluorophore are 466 nm and 536 nm, respectively.[4]
Quantitative Data Summary
The following table summarizes typical experimental parameters for cell labeling with C6 NBD Ceramide to study this compound formation and trafficking.
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 10 µM | A concentration of 1-5 µM is often a good starting point to avoid cytotoxicity and enzyme saturation.[1][2] |
| Incubation Time | 15 - 120 minutes | Optimal time depends on the research question. Shorter times (e.g., 15 min) are used to observe initial uptake, while longer times (e.g., 1-2 hours) allow for metabolic conversion and trafficking.[2] |
| Incubation Temperature | 37°C | This temperature is optimal for most mammalian cell lines to ensure active metabolic processes. |
| BSA Complexation | Recommended | Use fatty acid-free BSA for efficient delivery of the lipid to cells.[1] |
Experimental Protocols
Protocol 1: Preparation of C6 NBD Ceramide-BSA Complex for Cellular Labeling
This protocol describes the preparation of a C6 NBD Ceramide-BSA complex, which will be used as a precursor to generate this compound within the cell.
Materials:
-
C6 NBD Ceramide
-
Ethanol (B145695), absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
Nitrogen gas source
-
Vortex mixer
Procedure:
-
Prepare a 1 mM stock solution of C6 NBD Ceramide in a suitable organic solvent (e.g., chloroform:methanol 2:1).
-
In a glass tube, dispense a small volume of the stock solution (e.g., 10 µL for a final 1 µM working solution in 10 mL).
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of absolute ethanol (e.g., 20 µL).[1]
-
In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in PBS.[1]
-
While vortexing the BSA solution, slowly inject the ethanolic C6 NBD Ceramide solution.[1]
-
The resulting complex can be stored at -20°C for future use.
Protocol 2: Live-Cell Labeling to Visualize Glucosylceramide Trafficking
This protocol details the steps for labeling live cells with the C6 NBD Ceramide-BSA complex to observe the formation and trafficking of this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Prepared C6 NBD Ceramide-BSA complex
-
Complete cell culture medium
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Grow cells to a suitable confluency (e.g., 70-80%).
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add the C6 NBD Ceramide-BSA complex to the medium to achieve the desired final concentration (e.g., 1-5 µM).[1][2]
-
Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator, protected from light.[1][2]
-
After incubation, aspirate the labeling medium and wash the cells 2-3 times with pre-warmed balanced salt solution to remove excess probe.
-
Add fresh, pre-warmed medium to the cells.
-
Observe the cells using a fluorescence microscope with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).
Visualizations
References
- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor specific cytotoxicity of glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: C6 NBD Glucosylceramide Back-Exchange Procedure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the C6 NBD Glucosylceramide back-exchange procedure in their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the this compound back-exchange procedure, offering potential causes and solutions to ensure successful experimental outcomes.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low or No Intracellular Fluorescence Signal | 1. Inefficient Probe Uptake: The initial labeling concentration or incubation time may be insufficient. 2. Harsh Back-Exchange: The conditions may be stripping the probe from intracellular compartments. 3. Rapid Probe Degradation: The this compound may be quickly metabolized within the cell. | 1. Optimize Labeling: Increase the concentration of this compound or extend the labeling time. 2. Reduce Back-Exchange Stringency: Decrease the Bovine Serum Albumin (BSA) concentration or shorten the incubation time. Perform the back-exchange at a lower temperature (e.g., 4°C).[1] 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for imaging after labeling and before significant degradation occurs. |
| High Background Fluorescence After Back-Exchange | 1. Incomplete Removal of Probe: The back-exchange procedure was not sufficient to remove all the fluorescent lipid from the plasma membrane's outer leaflet. 2. Suboptimal Reagents: The BSA or Fetal Calf Serum (FCS) may not be of high quality or fatty-acid-free, reducing its efficiency as an acceptor. | 1. Increase Back-Exchange Efficiency: Increase the BSA concentration or extend the incubation time. Ensure thorough washing steps after the back-exchange. 2. Use High-Quality Reagents: Use fatty-acid-free BSA to minimize variability and improve acceptor efficiency.[1] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Conditions: Differences in cell density, health, or passage number can affect lipid uptake and metabolism. 2. Inconsistent Reagent Preparation: Variations in the preparation of BSA or serum solutions. 3. Temperature Fluctuations: Inconsistent incubation temperatures. 4. Variable Imaging Parameters: Differences in microscope settings between experiments. | 1. Standardize Cell Culture: Maintain consistent cell seeding density and regularly monitor cell health.[1] 2. Prepare Fresh Solutions: Prepare fresh BSA or serum solutions for each experiment.[1] 3. Maintain Stable Temperatures: Use a temperature-controlled incubator or water bath for all incubation steps.[1] 4. Use Consistent Imaging Settings: Maintain the same microscope settings (e.g., laser power, gain) for all samples within an experiment.[1] |
| Photobleaching (Signal Fades Rapidly) | 1. Excessive Exposure to Excitation Light: High laser power or long exposure times can destroy the fluorophore. | 1. Reduce Excitation Intensity and Time: Use the lowest possible laser power and exposure time that provides a detectable signal. 2. Use Antifade Reagents: Mount samples in an antifade mounting medium. 3. Image a Fresh Field of View: For fixed samples, move to a new area for each image acquisition. |
| Autofluorescence (Signal in Unstained Controls) | 1. Intrinsic Fluorescence: Biological structures or media components can emit their own fluorescence. | 1. Use Proper Controls: Always image an unstained control sample using the same settings. 2. Choose Appropriate Fluorophores: If possible, use fluorophores in the red or far-red spectrum, as autofluorescence is often stronger in the blue and green channels. 3. Spectral Unmixing: If available on your microscopy system, use spectral unmixing to subtract the autofluorescence signal. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound back-exchange procedure?
The back-exchange procedure is designed to remove the fluorescent this compound that has not been internalized by cells and remains in the outer leaflet of the plasma membrane.[1] This step is crucial for accurately visualizing and quantifying the intracellular transport and localization of the fluorescent lipid, for example, to the Golgi apparatus. By eliminating the plasma membrane signal, the intracellular fluorescence can be more clearly observed and analyzed.
Q2: What are the common reagents used for the back-exchange?
The most common reagents for the back-exchange of NBD-labeled lipids are Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS).[1] Fatty-acid-free BSA is often preferred to minimize experimental variability. These proteins act as acceptors for the fluorescent lipid, facilitating its removal from the plasma membrane.[1]
Q3: Can the back-exchange procedure affect cell viability?
Under optimal conditions, the back-exchange procedure should not significantly impact cell viability. However, prolonged exposure to high concentrations of BSA or serum, or extreme temperatures, could potentially stress the cells. It is advisable to perform a cell viability assay, such as trypan blue exclusion, if you suspect any adverse effects.
Q4: How does temperature influence the back-exchange process?
Temperature is a critical factor. Lower temperatures, such as 4°C or on ice, are often used during the back-exchange step to inhibit endocytosis and other metabolic processes.[1] This ensures that the removal of the fluorescent probe is primarily from the plasma membrane and that already internalized probes are not inadvertently removed.
Experimental Protocols
General Back-Exchange Protocol
This protocol outlines the essential steps for performing a this compound back-exchange experiment.
-
Cell Labeling:
-
Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Prepare the this compound-BSA complex. A common method involves dissolving the lipid in ethanol, drying it under nitrogen, and then resuspending it in a BSA solution.
-
Incubate the cells with the this compound-BSA complex in a suitable buffer (e.g., serum-free medium) for a specific time and temperature to allow for lipid uptake.
-
-
Back-Exchange:
-
After labeling, aspirate the labeling medium.
-
Wash the cells 2-3 times with an ice-cold balanced salt solution.
-
Add the back-exchange medium containing fatty-acid-free BSA or FCS.
-
Incubate the cells for the desired time and at the appropriate temperature (often on ice or at 4°C).
-
-
Post-Exchange Washing and Imaging:
-
Aspirate the back-exchange medium.
-
Wash the cells 2-3 times with the balanced salt solution.
-
Proceed with live-cell imaging or fix the cells for further analysis.
-
Quantitative Data Summary
The following table provides recommended ranges for key parameters in the back-exchange protocol. Note that optimal conditions can vary depending on the cell type and experimental objectives.
| Parameter | Recommended Range | Considerations |
| BSA Concentration | 1% - 5% (w/v) | Higher concentrations can increase removal efficiency but may also impact cell health. |
| FCS Concentration | 10% - 20% (v/v) | A common alternative to BSA. |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient for some cell types, while others may require longer for complete removal. |
| Temperature | 4°C - 10°C | Lower temperatures inhibit endocytosis, ensuring removal is primarily from the plasma membrane. |
Visualizations
Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of ceramide in the sphingolipid metabolic pathway, leading to the synthesis of Glucosylceramide and other complex sphingolipids.
References
Technical Support Center: C6 NBD Glucosylceramide in Cultured Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing frequently asked questions regarding the use of C6 NBD Glucosylceramide in cultured cells. The primary focus is on potential toxicity and related experimental challenges.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on unexpected cell death or fluorescence patterns.
| Problem | Potential Cause | Recommended Solution |
| High Cell Toxicity or Apoptosis Observed | 1. Metabolic Conversion to C6 NBD Ceramide: Intracellular glucosidases may convert this compound back to C6 NBD Ceramide, which is known to induce apoptosis.[1] 2. High Concentration: Excessive concentrations of the fluorescent lipid analog can lead to membrane disruption or off-target effects of the NBD moiety. 3. Contamination: The this compound reagent may be contaminated with the more toxic C6 NBD Ceramide. | 1. Use an Inhibitor of Glucosylceramidase: To prevent the conversion to C6 NBD Ceramide, consider co-incubation with a glucosylceramidase inhibitor. 2. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low concentration (e.g., 1-5 µM) and titrate upwards. 3. Check Reagent Purity: If possible, verify the purity of your this compound using techniques like HPLC. |
| No or Low Intracellular Fluorescence | 1. Inefficient Uptake: The concentration or incubation time may be insufficient for your cell type. 2. Back-Exchange Too Harsh: If performing a back-exchange step to remove plasma membrane-localized probe, the conditions may be stripping the intracellular signal. | 1. Optimize Labeling Conditions: Increase the concentration of this compound or extend the incubation period. 2. Adjust Back-Exchange Protocol: Reduce the concentration of BSA or serum in the back-exchange medium, or shorten the incubation time. |
| High Background Fluorescence | 1. Excess Probe: Residual this compound adhering to the cell surface or in the medium. 2. Non-Specific Binding: The probe may be binding non-specifically to extracellular matrix components or dead cells. | 1. Perform a Back-Exchange: After labeling, incubate cells with a medium containing fatty acid-free Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS) to remove excess probe from the plasma membrane. 2. Thorough Washing: Ensure adequate washing steps with a balanced salt solution after incubation. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect lipid metabolism. 2. Inconsistent Reagent Preparation: Variations in the preparation of the this compound/BSA complex. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. 2. Prepare Fresh Reagents: Prepare the this compound/BSA complex fresh for each experiment to ensure consistency. |
II. Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to cultured cells?
A1: this compound itself is generally considered to be significantly less toxic than its precursor, C6 NBD Ceramide.[1] However, observed toxicity can arise from its potential metabolic conversion back to the pro-apoptotic C6 NBD Ceramide by intracellular enzymes.[1] Studies have shown that in the plasma membrane, this compound is relatively stable and does not undergo significant degradation.[2][3]
Q2: What is the primary mechanism of toxicity if it occurs?
A2: The primary mechanism of toxicity is believed to be the induction of apoptosis following the conversion of this compound to C6 NBD Ceramide. Ceramide is a well-known signaling molecule that can trigger programmed cell death through various pathways, including the activation of caspases.
Q3: What are the recommended working concentrations for this compound?
A3: The optimal concentration is cell-type dependent and should be determined empirically. A starting range of 1-10 µM is often used for labeling experiments.[4] It is crucial to perform a dose-response experiment to identify the highest concentration that does not impact cell viability for your specific experimental setup.
Q4: How can I be sure that the observed effects are from this compound and not from its conversion to C6 NBD Ceramide?
A4: To dissect the effects, you can use an inhibitor of glucosylceramidase. If the toxic effects are diminished in the presence of the inhibitor, it strongly suggests that the conversion to C6 NBD Ceramide is responsible. Additionally, you can perform lipid extraction followed by HPLC or TLC to quantify the intracellular levels of both this compound and C6 NBD Ceramide over time.[5][6]
Q5: Can the NBD fluorophore itself cause toxicity?
A5: At high concentrations, the NBD moiety can have its own phototoxic or off-target effects. This is another reason to use the lowest effective concentration of the probe and to include appropriate controls, such as vehicle-treated cells and cells treated with a non-fluorescent ceramide analog, if available.
III. Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is to assess the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated and vehicle-treated (e.g., BSA-containing medium) wells as controls.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol is to determine if this compound induces apoptosis.
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with the desired concentration of this compound for the specified time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
IV. Visualizations
Signaling Pathway
Caption: Potential pathway for this compound-induced toxicity.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cell toxicity.
References
- 1. Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving signal-to-noise ratio in C6 NBD Glucosylceramide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their C6 NBD Glucosylceramide experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary sources of a low signal-to-noise ratio in this compound experiments?
A low signal-to-noise ratio in this compound experiments can stem from several factors, broadly categorized as high background noise and/or a weak specific signal.
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High Background Fluorescence: This is often the main contributor to a poor signal-to-noise ratio. Common causes include:
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Excess unbound probe: this compound that has not been taken up by cells or is non-specifically associated with the plasma membrane will contribute to background fluorescence.[1][2]
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Metabolism of the probe: The metabolic products of C6 NBD Ceramide can sometimes diffuse throughout the cell, leading to a generalized cytoplasmic haze rather than localizing to a specific organelle.[2]
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Autofluorescence: Cellular components such as flavins and NADH, or media components like phenol (B47542) red, can fluoresce at similar wavelengths, increasing the background signal.[2]
-
-
Weak Specific Signal: A faint signal from the target structure can also result in a poor signal-to-noise ratio. Potential reasons include:
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Photobleaching: The NBD fluorophore is susceptible to photobleaching, where it loses its ability to fluoresce upon prolonged exposure to excitation light.[1][3][4]
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Suboptimal probe concentration or incubation time: Insufficient probe concentration or incubation time may lead to inadequate labeling of the target structure.[5]
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Probe degradation: C6 NBD sphingolipids can be degraded by cellular enzymes, reducing the fluorescent signal over time.[6][7]
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Q2: My images have very high background fluorescence. How can I reduce it?
High background is a frequent issue that can obscure the specific signal. Here are the primary strategies to mitigate it:
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Optimize Probe Concentration: Using an excessive concentration of the this compound-BSA complex can lead to non-specific labeling of membranes. It is crucial to titrate the probe concentration to find the optimal balance between specific signal and background.
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Perform a "Back-Exchange": After labeling, it is critical to remove the excess probe from the plasma membrane. This is achieved by incubating the cells with a solution of fatty acid-free Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS).[1][8] This process, known as back-exchange, helps to strip the unbound or loosely bound probe from the cell surface.
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Wash Thoroughly: Ensure adequate washing steps after both the labeling and back-exchange procedures to remove any residual fluorescent molecules in the imaging medium.
Q3: The fluorescent signal is very weak or fades quickly during imaging. What can I do?
A weak or rapidly fading signal is often due to photobleaching or issues with the probe itself.[1]
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Minimize Photobleaching:
-
Optimize Labeling and Imaging Conditions:
-
Ensure the this compound-BSA complex is prepared correctly. The NBD fluorophore's fluorescence is significantly enhanced in the hydrophobic environment of membranes compared to aqueous solutions.[9]
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Conduct a time-course experiment to identify the optimal imaging window after labeling, before significant probe degradation occurs.[8]
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Q4: The this compound is not localizing to the Golgi apparatus as expected. Why is this happening?
While C6 NBD Ceramide is a well-established precursor for labeling the Golgi apparatus, its ultimate localization depends on its metabolism into fluorescent sphingomyelin (B164518) and glucosylceramide within this organelle.[1][9] If staining is observed in other structures, consider the following:
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Cell Type-Specific Metabolism: The lipid metabolism pathways can vary between different cell types, potentially altering the trafficking and final destination of the fluorescent probe.[1]
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Experimental Conditions: Factors such as incubation time and temperature can influence the metabolic state of the cells and the transport of the lipid analog.
Q5: What are the optimal excitation and emission wavelengths for this compound?
The typical excitation maximum for NBD is approximately 466 nm , and its emission maximum is around 535 nm , which appears as green fluorescence.[9][10] These wavelengths are compatible with a standard FITC filter set on a fluorescence microscope.[9]
Data Presentation
Table 1: Recommended Parameters for Back-Exchange Procedure
| Parameter | Recommended Range | Considerations |
| BSA Concentration | 2 mg/mL - 5% (w/v) | Higher concentrations can improve removal efficiency but may impact cell viability.[8] |
| FCS Concentration | 10% (v/v) | A common alternative to BSA for the back-exchange step.[8] |
| Incubation Time | 1 - 90 minutes | The optimal time can vary significantly between cell types.[8] |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) inhibit endocytosis, ensuring removal is primarily from the plasma membrane.[8] |
Table 2: Spectral Properties of NBD-Labeled Lipids in Different Environments
| Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Fluorescence |
| Aqueous Solution | ~466 | ~535 | Weak[9] |
| Hydrophobic (Membrane) | ~466 | ~536 | Strong[9] |
Table 3: Relative Abundance of C6 NBD Ceramide Metabolites in MCF7 Cells (Data adapted from a 1-hour incubation with 5 µM C6 NBD Ceramide)
| Metabolite | Enzyme | Relative Abundance (AUC) |
| NBD C6-Hexosylceramide | Glucosylceramide Synthase (GCS) | ~1.5 x 10^7[11] |
| NBD C6-Sphingomyelin | Sphingomyelin Synthase (SMS) | ~1.0 x 10^7[11] |
| NBD C6-Ceramide-1-Phosphate | Ceramide Kinase (CERK) | ~0.5 x 10^7[11] |
Experimental Protocols
Protocol 1: HPLC-Based Quantification of this compound Metabolism
This protocol is adapted from methodologies used to quantify the metabolic products of C6 NBD Ceramide.[11]
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Cell Culture and Labeling:
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Plate cells (e.g., MCF7) in 60 mm dishes and grow to approximately 80% confluency.
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Prepare a 100 µM C6 NBD Ceramide/BSA complex. Dry down the required amount of C6 NBD Ceramide under nitrogen, resuspend in ethanol, and then add to a solution of fatty acid-free BSA in PBS.
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Incubate the cells with the desired final concentration of the C6 NBD Ceramide/BSA complex (e.g., 5 µM) in cell culture medium for 1 hour at 37°C.
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After incubation, wash the cells three times with ice-cold PBS.
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Lipid Extraction:
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Scrape the cells in 1 ml of ice-cold methanol (B129727) and transfer to a glass tube.
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Perform a Bligh-Dyer lipid extraction by adding 2 ml of chloroform (B151607) and 0.8 ml of water.
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Vortex the mixture thoroughly and centrifuge at 2000 x g for 5 minutes to separate the phases.
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Collect the lower organic phase, which contains the lipids, and dry it under a stream of nitrogen.
-
-
HPLC Analysis:
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Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).
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Inject the sample into an HPLC system equipped with a C8 or C18 reverse-phase column.
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Use a mobile phase gradient (e.g., methanol/water) to separate the different NBD-labeled lipid species.
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Detect the fluorescent lipids using a fluorescence detector with excitation set to ~466 nm and emission to ~535 nm.
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Quantify the amount of each metabolite by integrating the area under the curve (AUC) for each peak and comparing it to standards.[12]
-
Protocol 2: Back-Exchange for Reducing Background Fluorescence
This protocol outlines the steps for performing a back-exchange to remove excess this compound from the plasma membrane.[8]
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Cell Labeling:
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Incubate your cells with the this compound-BSA complex for the desired time and temperature (e.g., 30 minutes at 37°C).
-
Wash the cells twice with ice-cold buffer (e.g., PBS or HBSS) to remove the labeling medium.
-
-
Back-Exchange:
-
Prepare a back-exchange solution containing either fatty acid-free BSA (e.g., 2-5% w/v) or 10% FCS in a suitable buffer.
-
Incubate the labeled cells with the back-exchange solution. The optimal time and temperature should be determined empirically for your cell type but can range from 1 to 90 minutes at 4°C to 25°C.[8]
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For initial optimization, try a 30-minute incubation at 4°C. The low temperature will minimize endocytosis of the remaining probe.
-
-
Final Washes and Imaging:
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Wash the cells three times with ice-cold buffer to remove the back-exchange solution.
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Proceed with imaging in a suitable imaging buffer.
-
Mandatory Visualizations
Caption: C6-NBD-Ceramide metabolism in the Golgi apparatus.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence assay of glucosylceramide glucosidase using NBD-cerebroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
unexpected intracellular localization of C6 NBD Glucosylceramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 NBD Glucosylceramide (C6-NBD-GlcCer). This guide addresses common issues related to its unexpected intracellular localization and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected intracellular localization of C6-NBD-GlcCer?
A1: After its synthesis from its precursor C6-NBD-Ceramide, C6-NBD-GlcCer is expected to primarily localize to the Golgi apparatus.[1][2] This localization is a result of the activity of glucosylceramide synthase, a Golgi-resident enzyme.[3][4] Consequently, C6-NBD-Ceramide and its metabolites are often used as fluorescent probes to visualize the Golgi complex in living and fixed cells.[5][6]
Q2: My C6-NBD-GlcCer is not localizing to the Golgi. What are the possible reasons?
A2: Several factors can lead to the mislocalization of C6-NBD-GlcCer. These include:
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Incomplete conversion from C6-NBD-Ceramide: The precursor, C6-NBD-Ceramide, has a different distribution pattern and may remain diffusely distributed in the cell if not efficiently converted to C6-NBD-GlcCer.[7]
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Cell type and differentiation state: The metabolism and trafficking of sphingolipids can vary significantly between different cell types and even depend on the differentiation state of the cells.[1][3]
-
Experimental conditions: Factors such as incubation time, temperature, and the concentration of the fluorescent probe can all influence its uptake and subsequent localization.
-
Vesicular transport defects: Inhibition or disruption of normal vesicular transport pathways can lead to the accumulation of C6-NBD-GlcCer in other compartments, such as endosomes.[8]
Q3: I am observing high background fluorescence in my imaging experiments. How can I reduce it?
A3: High background fluorescence is often due to the probe remaining in the plasma membrane. A "back-exchange" procedure is crucial to remove non-internalized C6-NBD-GlcCer.[9] This is typically done by incubating the cells with a solution containing bovine serum albumin (BSA) or fetal calf serum (FCS), which act as acceptors for the fluorescent lipid.[9] Performing this step at a low temperature (e.g., 4°C) can help to inhibit endocytosis and ensure that only the plasma membrane-localized probe is removed.[9]
Q4: Can C6-NBD-GlcCer be metabolized into other lipids?
A4: Yes, C6-NBD-GlcCer can be further metabolized. For instance, it can be converted to C6-NBD-lactosylceramide within the Golgi apparatus.[10] It is important to be aware of the potential for metabolic conversion, as this can affect the interpretation of localization studies. Techniques like HPLC can be used to identify and quantify the different fluorescent lipid species within the cell.[4][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or no Golgi staining | Inefficient uptake of C6-NBD-Ceramide. | Optimize labeling conditions: increase the concentration of the probe or extend the incubation time. |
| Inefficient conversion of C6-NBD-Ceramide to C6-NBD-GlcCer. | Ensure cells are healthy and metabolically active. Consider using a cell line known to have high glucosylceramide synthase activity. | |
| Back-exchange procedure is too harsh. | Reduce the concentration of BSA/FCS or shorten the incubation time for the back-exchange. Perform the back-exchange at 4°C.[9] | |
| Diffuse cytoplasmic fluorescence | Incomplete conversion of C6-NBD-Ceramide.[7] | Increase the incubation time after labeling to allow for more complete metabolic conversion. Confirm conversion using HPLC analysis. |
| Cell stress or death. | Check cell viability using a standard assay (e.g., trypan blue exclusion). Ensure optimal cell culture conditions. | |
| Punctate staining outside the Golgi region | Accumulation in endosomes or lysosomes. | This can occur in certain cell types or under specific experimental conditions.[1][8] Use co-localization studies with markers for endosomes (e.g., Rab5, Rab7) or lysosomes (e.g., LAMP1) to confirm the identity of these compartments. |
| Disruption of the Golgi apparatus. | Certain drugs (e.g., Brefeldin A) can disrupt the Golgi structure.[8] Ensure that no such compounds are present in your experimental system unless it is the intended treatment. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure consistent cell health across experiments. |
| Inconsistent preparation of labeling or back-exchange solutions. | Prepare fresh solutions for each experiment and ensure accurate concentrations. | |
| Variations in incubation times or temperatures. | Use a calibrated incubator and timer to ensure consistency. |
Quantitative Data Summary
Table 1: Recommended Parameters for C6-NBD-GlcCer Labeling and Back-Exchange
| Parameter | Recommended Range | Reference |
| Labeling Concentration (C6-NBD-Ceramide) | 1 - 5 µM | [4][6] |
| Labeling Incubation Time | 30 - 60 minutes at 4°C or 37°C | [4][6] |
| Back-Exchange Reagent | Fatty-acid-free BSA (0.34 mg/mL - 2 mg/mL) or FCS (10%) | [4][9] |
| Back-Exchange Incubation Time | 30 - 90 minutes | [6][9] |
| Back-Exchange Temperature | 4°C - Room Temperature | [9] |
Table 2: Comparative Intracellular Distribution of NBD-Labeled Sphingolipids
| Lipid | Primary Localization | Notes | Reference |
| C6-NBD-Glucosylceramide | Golgi apparatus | Transported to the Golgi after synthesis from C6-NBD-Ceramide. Can be further metabolized. | [1][2] |
| C6-NBD-Sphingomyelin | Golgi apparatus, Plasma membrane, Endosomes/Lysosomes | Trafficking can be cell-type dependent. May be subject to degradation at the plasma membrane. | [1][3] |
| C6-NBD-Ceramide | Golgi apparatus, Endoplasmic Reticulum | Precursor to C6-NBD-GlcCer and C6-NBD-SM. Rapidly metabolized. | [7] |
Experimental Protocols
Protocol 1: Labeling of Cells with C6-NBD-Ceramide for Glucosylceramide Visualization
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Cell Preparation: Plate cells on glass coverslips or imaging dishes and grow to the desired confluency.
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Preparation of Labeling Solution:
-
Prepare a 1 mM stock solution of C6-NBD-Ceramide in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).
-
For a working solution, complex the C6-NBD-Ceramide with fatty-acid-free BSA. A common method is to dry down the required amount of the stock solution under nitrogen, resuspend in ethanol, and then inject it into a vortexing solution of BSA in serum-free medium or a balanced salt solution to a final concentration of 1-5 µM.[4][6]
-
-
Cell Labeling:
-
Wash the cells once with pre-warmed serum-free medium.
-
Incubate the cells with the C6-NBD-Ceramide/BSA complex solution for 30-60 minutes at 37°C to allow for uptake and metabolism to C6-NBD-GlcCer. For some applications, initial binding is performed at 4°C for 30 minutes, followed by a chase at 37°C.[6]
-
-
Washing: Wash the cells three times with fresh, pre-warmed medium to remove excess probe.
-
Back-Exchange (Optional but Recommended):
-
Incubate the cells with a back-exchange solution (e.g., medium containing 2 mg/mL fatty-acid-free BSA) for 30-60 minutes at 4°C.[9]
-
Wash the cells three times with cold balanced salt solution.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission ≈ 466/536 nm).
Protocol 2: HPLC Analysis of C6-NBD-GlcCer and its Metabolites
-
Cell Labeling and Lipid Extraction:
-
Label cells with C6-NBD-Ceramide as described in Protocol 1.
-
After incubation, wash the cells with PBS and scrape them into a suitable solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent suitable for HPLC injection (e.g., isopropanol (B130326)/n-hexane/H₂O).[12]
-
-
HPLC Separation:
-
Detection and Quantification:
Visualizations
Caption: Experimental workflow for C6-NBD-Glucosylceramide localization studies.
Caption: Metabolic pathway and trafficking of C6-NBD-Glucosylceramide.
Caption: Troubleshooting logic for unexpected C6-NBD-GlcCer localization.
References
- 1. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genecopoeia.com [genecopoeia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preventing degradation of C6 NBD Glucosylceramide during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of C6 NBD Glucosylceramide during their experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to the degradation or compromised performance of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Degradation of NBD moiety: The NBD fluorophore is sensitive to light and certain chemical environments. | - Protect the probe from light at all times by using amber vials and minimizing exposure during experiments.[1] - Prepare fresh solutions before use. - Avoid harsh chemical conditions, such as extreme pH. |
| Fluorescence Quenching: High concentrations of the probe can lead to self-quenching. The presence of certain molecules in the buffer can also quench fluorescence.[2][3] | - Work with dilute solutions of this compound.[2] - Screen buffers for quenching effects by comparing the fluorescence intensity of the probe in different buffer systems. - The presence of oxygen can decrease fluorescence intensity.[2] | |
| Incorrect Imaging Settings: Excitation and emission wavelengths are not optimal for the NBD fluorophore. | - Use the correct filter sets for NBD. The excitation and emission maxima for this compound are approximately 466 nm and 535 nm, respectively.[4] | |
| Hydrolysis of the Lipid: Enzymatic or chemical hydrolysis can cleave the fluorescent tag or alter the lipid structure. | - If working with cell lysates or tissues, consider adding phospholipase inhibitors to your buffer.[5] - Maintain appropriate pH and temperature to minimize chemical hydrolysis. | |
| Inconsistent or Irreproducible Results | Incomplete Solubilization: The lipid probe may not be fully dissolved, leading to inaccurate concentrations. | - this compound can be dissolved in chloroform:methanol (5:1) or methanol.[6] For cell-based assays, it is often complexed with BSA.[1][7] - Ensure complete dissolution by gentle vortexing or sonication if necessary. |
| Variable Probe Loading in Cells: Differences in incubation time, temperature, or cell density can affect probe uptake. | - Standardize cell plating density and experimental conditions. - Optimize incubation time and concentration of the this compound-BSA complex.[8] | |
| Storage-Related Degradation: Improper storage can lead to the degradation of the probe over time. | - Store the solid compound at -20°C, desiccated, and protected from light.[1][6] A stability of at least 4 years is suggested under these conditions.[6] - For solutions in organic solvents, store in glass vials with Teflon-lined caps (B75204) at -20°C.[9][10] Avoid repeated freeze-thaw cycles. | |
| High Background Fluorescence | Autofluorescence: Cells and media components can exhibit intrinsic fluorescence. | - Use a negative control (unlabeled cells) to determine the level of autofluorescence. - Use appropriate background subtraction during image analysis. |
| Non-specific Binding: The probe may bind to cellular components or surfaces in a non-specific manner. | - Include wash steps after incubation with the probe to remove unbound this compound. - The use of a BSA complex for delivery can help reduce non-specific binding.[1] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store this compound?
A1: this compound in solid form should be stored at -20°C, protected from light, and in a desiccated environment.[1][6] Under these conditions, it is stable for at least four years.[6] If dissolved in an organic solvent, it should be stored in a glass container with a Teflon-lined cap at -20°C.[9][10]
Q2: What is the best way to dissolve this compound for my experiments?
A2: this compound is soluble in a chloroform:methanol (5:1) mixture and in methanol.[6] For cell-based experiments, it is recommended to prepare a complex with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery to cells.[1][7]
Experimental Design
Q3: What are the excitation and emission wavelengths for this compound?
A3: The approximate excitation maximum is 466 nm, and the emission maximum is 535 nm.[4]
Q4: How can I prevent the enzymatic degradation of this compound in my cellular experiments?
A4: While some studies suggest that this compound is less prone to degradation in the plasma membrane compared to other NBD-labeled sphingolipids, it is a good practice to consider potential enzymatic activities.[11] To prevent hydrolysis by phospholipases, you can add phospholipase inhibitors to your experimental buffer.[5]
Q5: What factors can cause the fluorescence of this compound to quench?
A5: Several factors can lead to fluorescence quenching, including high concentrations of the probe (self-quenching), the presence of oxygen, and changes in pH.[2][3] The nature of the surrounding environment, such as the polarity of the membrane, can also influence the fluorescence lifetime of the NBD group.[12]
Troubleshooting
Q6: I am observing a very weak fluorescent signal. What could be the issue?
A6: A weak signal can be due to several factors:
-
Photobleaching: The NBD dye is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light.
-
Degradation: The probe may have degraded due to improper storage or handling.
-
Low Concentration: The concentration of the probe in your sample may be too low.
-
Incorrect Filter Sets: Ensure you are using the appropriate filters for NBD's excitation and emission spectra.
Q7: My results are not consistent across experiments. What should I check?
A7: Inconsistent results can stem from:
-
Incomplete Solubilization: Ensure the lipid is fully dissolved before use.
-
Variable Experimental Conditions: Standardize all experimental parameters, including cell density, incubation times, and temperatures.
-
Probe Instability: Prepare fresh working solutions of this compound for each experiment to avoid degradation.
Experimental Protocols & Visualizations
Workflow for Cellular Uptake and Metabolism Studies
This workflow outlines the key steps for studying the uptake and metabolism of this compound in cultured cells.
Caption: General workflow for cell-based experiments using this compound.
Troubleshooting Logic for Low Fluorescence Signal
This diagram illustrates a logical approach to troubleshooting experiments with a low fluorescent signal.
Caption: A step-by-step guide to diagnosing the cause of a weak fluorescent signal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 3. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C6 NBD Glucosylceramide Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cellular labeling experiments with C6 NBD Glucosylceramide. This resource is intended for researchers, scientists, and drug development professionals to help achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (d18:1/6:0) is a fluorescently tagged version of glucosylceramide, a key molecule in sphingolipid metabolism.[1][2] The C6 NBD moiety, a nitrobenzoxadiazole group attached to a six-carbon chain, allows for the visualization of the lipid's localization and trafficking within cells.[1][2] It is primarily used to study the metabolism and transport of glucosylceramide, with a key application in visualizing the Golgi apparatus.[3]
Q2: How does this compound label the Golgi apparatus?
A2: The accumulation of this compound's precursor, C6 NBD Ceramide, in the Golgi is not due to a specific affinity for the organelle itself. Instead, it is readily metabolized by Golgi-resident enzymes into fluorescent this compound and C6 NBD Sphingomyelin.[4] This "metabolic trapping" leads to a high concentration of the fluorescent lipid in the Golgi, allowing for its visualization.[4] When using this compound directly, it is expected to localize to the Golgi and other compartments involved in glycosphingolipid trafficking.
Q3: What are the key experimental steps for a successful this compound labeling experiment?
A3: A successful experiment typically involves several critical steps:
-
Probe Preparation: Proper solubilization and complexing with a carrier protein like bovine serum albumin (BSA).
-
Cellular Labeling: Incubation of healthy, sub-confluent cells with the probe under optimized conditions (concentration, time, and temperature).
-
Back-Exchange: Removal of the probe from the outer leaflet of the plasma membrane to reduce background fluorescence.
-
Imaging: Using appropriate microscopy settings to visualize the intracellular probe while minimizing phototoxicity and photobleaching.
Q4: How should this compound be stored?
A4: this compound is typically supplied as a solid and should be stored at -20°C.[2] For creating stock solutions, it is soluble in methanol (B129727) and a 5:1 solution of chloroform:methanol.[5] It is important to protect the compound from light to prevent photobleaching of the NBD fluorophore.
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Intracellular Signal | 1. Insufficient Probe Concentration: The concentration of this compound may be too low for detection. | Increase the probe concentration in a stepwise manner (e.g., 1-10 µM). |
| 2. Short Incubation Time: The probe may not have had enough time to be internalized by the cells. | Increase the incubation time (e.g., 30-60 minutes). | |
| 3. Suboptimal Temperature: Cellular uptake and trafficking are temperature-dependent processes. | Ensure incubation is performed at 37°C. Lower temperatures will inhibit uptake. | |
| 4. Poor Cell Health: Unhealthy or stressed cells may exhibit altered lipid metabolism and trafficking.[6] | Use healthy, sub-confluent cells for experiments. Avoid overgrown or starved cultures. | |
| 5. Photobleaching: The NBD fluorophore is susceptible to photobleaching upon exposure to excitation light.[7] | Minimize exposure of the sample to light. Use an anti-fade mounting medium for fixed cells.[8] | |
| High Background Fluorescence | 1. Incomplete Back-Exchange: Residual probe on the plasma membrane can cause high background. | Optimize the back-exchange procedure by increasing the BSA concentration or the number of washes. Perform the back-exchange at 4°C to inhibit endocytosis. |
| 2. Probe Aggregation: The probe may form aggregates that bind non-specifically to the cell surface. | Ensure the probe is fully solubilized and complexed with BSA before adding to cells. | |
| 3. Excessive Probe Concentration: High concentrations can lead to non-specific binding. | Reduce the probe concentration. | |
| Inconsistent Staining Pattern | 1. Cell Type Variability: Different cell types may exhibit different patterns of sphingolipid metabolism and trafficking. | Characterize the expected staining pattern for your specific cell type. |
| 2. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect results. | Standardize cell culture protocols. | |
| 3. Serum Starvation Effects: Serum starvation can alter Golgi structure and function, affecting probe localization.[9][10][11] | If serum starvation is necessary, carefully control the duration and assess its impact on the Golgi. | |
| Diffuse Cytoplasmic Staining (Lack of Clear Golgi Localization) | 1. Disrupted Golgi Apparatus: Cellular stress or drug treatments can cause Golgi fragmentation.[12] | Ensure cells are healthy and have not been subjected to treatments that disrupt the Golgi. |
| 2. Altered Sphingolipid Metabolism: Inhibition or upregulation of enzymes in the sphingolipid pathway can alter probe distribution.[6] | Consider the metabolic state of your cells and any experimental treatments that may affect it. |
Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging of this compound
This protocol details the steps for labeling live cells with this compound for fluorescence microscopy.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Live-cell imaging medium (phenol red-free)
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound-BSA Complex (100 µM stock): a. Prepare a 1 mM stock of this compound in a suitable organic solvent (e.g., methanol or chloroform:methanol 5:1). b. In a glass tube, evaporate the required volume of the 1 mM stock solution to dryness under a stream of nitrogen gas. c. Resuspend the dried lipid in a small volume of absolute ethanol. d. Add the ethanolic solution to a 0.34 mg/mL solution of fatty acid-free BSA in PBS with vortexing to achieve a final probe concentration of 100 µM. e. Store the complex at -20°C, protected from light.
-
Cell Labeling: a. Grow cells to 70-80% confluency on a glass-bottom dish or coverslip. b. On the day of the experiment, replace the culture medium with fresh, pre-warmed complete medium. c. Dilute the 100 µM this compound-BSA complex in the cell culture medium to a final working concentration (typically 1-5 µM). d. Incubate the cells with the labeling medium for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Back-Exchange: a. After incubation, aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold complete medium or a solution of 1% (w/v) fatty acid-free BSA in PBS to the cells. d. Incubate on ice for 10-15 minutes. Repeat this step once. e. Wash the cells three times with ice-cold PBS.
-
Imaging: a. Replace the PBS with pre-warmed, phenol (B47542) red-free live-cell imaging medium. b. Image the cells immediately on a fluorescence microscope equipped with a heated stage and environmental chamber. c. Use appropriate filter sets for the NBD fluorophore (Excitation ~466 nm, Emission ~536 nm).[3] d. Minimize light exposure to reduce phototoxicity and photobleaching.[13]
Protocol 2: HPLC Analysis of this compound Metabolism
This protocol, adapted from methods for C6 NBD Ceramide, can be used to quantify the metabolism of this compound into other sphingolipids.[4][14]
Materials:
-
Labeled cells (from Protocol 1, step 2)
-
Methanol
-
Chloroform
-
HPLC system with a fluorescence detector
-
Normal phase silica (B1680970) column
Procedure:
-
Lipid Extraction: a. After labeling, wash the cells twice with ice-cold PBS. b. Scrape the cells into 1 mL of ice-cold methanol and transfer to a glass tube. c. Add 2 mL of chloroform. Vortex thoroughly. d. Add 0.8 mL of water to induce phase separation. Vortex again. e. Centrifuge at 2,000 x g for 5 minutes. f. Carefully collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen gas.
-
HPLC Analysis: a. Reconstitute the dried lipids in a small, known volume of the HPLC mobile phase (e.g., a mixture of chloroform, methanol, and water). b. Inject the sample into an HPLC system equipped with a normal phase silica column. c. Use a gradient elution program to separate the different lipid species. d. Detect the fluorescently labeled lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD (Ex: 466 nm, Em: 536 nm). e. Quantify the area under the curve for each peak corresponding to this compound and its potential metabolites.
Quantitative Data Summary
The following table summarizes the relative abundance of C6 NBD Ceramide metabolites after a 1-hour incubation, as determined by HPLC analysis in one study.[4] This provides an example of the expected metabolic conversion that can be analyzed.
| Metabolite | Enzyme | Relative Abundance (Area Under the Curve) |
| NBD C6-Hexosylceramide | Glucosylceramide Synthase (GCS) | ~1.5 x 10^7 |
| NBD C6-Sphingomyelin | Sphingomyelin Synthase (SMS) | ~1.0 x 10^7 |
| NBD C6-Ceramide-1-Phosphate | Ceramide Kinase (CERK) | ~0.5 x 10^7 |
Data adapted from a study using C6 NBD Ceramide as the initial probe.[4]
Visualizations
Experimental Workflow for this compound Labeling and Analysis
Caption: Workflow for this compound labeling and subsequent analysis.
Troubleshooting Logic for Inconsistent Staining
Caption: Troubleshooting logic for addressing inconsistent staining results.
This compound Metabolic Pathway in the Golgi
Caption: Metabolic conversion of the precursor C6 NBD Ceramide in the Golgi.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Trafficking and Functions of Bioactive Sphingolipids: Lessons from Cells and Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol depletion activates trafficking-coupled sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GAPDH inhibits intracellular pathways during starvation for cellular energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maintenance of Golgi structure and function depends on the integrity of ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 14. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: C6 NBD Glucosylceramide vs. BODIPY-GlcCer for Cellular Trafficking and Metabolism Studies
For researchers, scientists, and drug development professionals investigating the intricate pathways of sphingolipid metabolism and trafficking, the choice of fluorescent probes is paramount. This guide provides a comprehensive comparison of two widely used fluorescent glucosylceramide analogs: C6 NBD Glucosylceramide (C6 NBD-GlcCer) and BODIPY-GlcCer. We delve into their performance, supported by experimental data, to facilitate an informed decision for your specific research needs.
Glucosylceramide (GlcCer) is a central molecule in sphingolipid metabolism, serving as a precursor for a vast array of complex glycosphingolipids. To visualize and track the journey of GlcCer within the cell, researchers rely on fluorescently labeled analogs. C6 NBD-GlcCer and BODIPY-GlcCer have emerged as popular tools, each with its own set of advantages and disadvantages. This comparison guide will illuminate these differences, focusing on their fluorescent properties, applications, and the practical aspects of their use in a laboratory setting.
Quantitative Data Summary
To provide a clear and concise overview, the following table summarizes the key quantitative and qualitative properties of this compound and a common variant of BODIPY-GlcCer, BODIPY FL-GlcCer.
| Property | This compound | BODIPY FL-GlcCer |
| Fluorophore | NBD (Nitrobenzoxadiazole) | BODIPY FL (Boron-dipyrromethene) |
| Excitation Maximum | ~466 nm[1] | ~505 nm[2] |
| Emission Maximum | ~536 nm[1][3] | ~512 nm[2] |
| Fluorescence Quantum Yield | Lower, environmentally sensitive[4][5] | High (can approach 1.0)[][7] |
| Photostability | Moderate, susceptible to photobleaching[4][5] | High, more resistant to photobleaching[4][] |
| Environmental Sensitivity | Fluorescence is sensitive to solvent polarity[5] | Relatively insensitive to solvent polarity and pH[7] |
| Concentration-Dependent Emission Shift | No | Yes (BODIPY FL)[4] |
| Primary Applications | Studies of GlcCer metabolism and transport, Golgi staining[1][8] | Live-cell imaging of GlcCer trafficking, studies of lipid domains[2] |
Performance Comparison
The choice between C6 NBD-GlcCer and BODIPY-GlcCer often hinges on the specific requirements of the experiment, particularly the need for photostability and brightness.
Brightness and Photostability: BODIPY FL is renowned for its exceptional fluorescent properties. It exhibits a significantly higher fluorescence quantum yield compared to NBD, translating to a much brighter signal.[4][][9] This is a critical advantage for detecting low levels of the probe or when imaging dynamic processes that require short exposure times. Furthermore, BODIPY dyes are considerably more photostable than NBD, meaning they can withstand longer periods of illumination before photobleaching occurs.[4][] This makes BODIPY-GlcCer the superior choice for time-lapse imaging and experiments requiring intense or repeated light exposure.
Environmental Sensitivity: The fluorescence of the NBD group is known to be sensitive to the polarity of its environment.[5] While this can sometimes be exploited to probe membrane properties, it can also lead to variability in signal intensity. In contrast, the fluorescence of BODIPY dyes is generally less affected by the surrounding solvent polarity and pH, providing a more stable and reliable signal in different cellular compartments.[7]
Concentration-Dependent Spectral Shift: A unique feature of some BODIPY dyes, including BODIPY FL, is a shift in their emission spectrum at high concentrations.[4] This property can be leveraged to visualize the accumulation of BODIPY-GlcCer in specific organelles, such as the Golgi apparatus, where the high concentration of the probe leads to a red-shifted emission.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of C6 NBD-GlcCer and BODIPY-GlcCer.
Protocol 1: Labeling of Live Cells with Fluorescent Glucosylceramide Analogs
This protocol describes the general procedure for introducing C6 NBD-GlcCer or BODIPY-GlcCer into cultured cells for subsequent fluorescence microscopy.
Materials:
-
C6 NBD-Glucosylceramide or BODIPY-GlcCer
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (B145695) or DMSO
-
Cultured cells on coverslips or in imaging dishes
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Preparation of the Fluorescent Lipid-BSA Complex:
-
Dissolve the fluorescent glucosylceramide analog in ethanol or DMSO to make a stock solution (e.g., 1 mM).
-
In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, slowly add the fluorescent lipid stock solution to achieve the desired final concentration (typically 5 µM). This creates a complex that facilitates the delivery of the lipid to the cells.
-
-
Cell Labeling:
-
Grow cells to the desired confluency on coverslips or in imaging dishes.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the fluorescent lipid-BSA complex in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing and Imaging:
-
After incubation, wash the cells three times with ice-cold PBS to remove excess probe.
-
Replace the PBS with fresh, pre-warmed complete cell culture medium.
-
The cells are now ready for imaging using a fluorescence microscope equipped with the appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm) or BODIPY FL (Excitation ~505 nm, Emission ~512 nm).
-
Protocol 2: Quantification of Fluorescent Glucosylceramide Metabolites by HPLC
This protocol outlines the steps for extracting lipids from cells labeled with fluorescent glucosylceramide and analyzing the metabolites by High-Performance Liquid Chromatography (HPLC). This is particularly useful for studying the enzymatic conversion of GlcCer to other sphingolipids.
Materials:
-
Cells labeled with C6 NBD-GlcCer or BODIPY-GlcCer
-
Water
-
Nitrogen gas stream
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Lipid Extraction:
-
After labeling and washing the cells as described in Protocol 1, scrape the cells in ice-cold methanol.
-
Transfer the cell suspension to a glass tube and add chloroform and water in a ratio that facilitates a two-phase separation (e.g., Bligh-Dyer extraction).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Sample Preparation for HPLC:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for HPLC injection, such as methanol or the initial mobile phase.
-
-
HPLC Analysis:
-
Inject the resuspended sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with a mobile phase typically consisting of methanol and water to separate the different lipid species.
-
Detect the fluorescently labeled lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for either NBD or BODIPY FL.
-
Quantify the different metabolites by integrating the area under the curve for each peak.
-
Visualizing the Pathways
To better understand the context in which these probes are used, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified pathway of glucosylceramide metabolism.
Caption: General experimental workflow for using fluorescent GlcCer analogs.
Conclusion
Both this compound and BODIPY-GlcCer are valuable tools for investigating the complex world of sphingolipid biology. For applications demanding high sensitivity, photostability, and quantitative accuracy in live-cell imaging, BODIPY-GlcCer is the demonstrably superior choice due to its exceptional fluorescence properties. Its bright and stable signal is ideal for tracking the dynamic movements of GlcCer within the cell.
This compound, while less photostable, remains a viable and often more cost-effective option for certain applications, such as endpoint assays, studies of enzymatic activity in cell lysates, and when the unique environmental sensitivity of the NBD fluorophore can be leveraged as an experimental parameter.
Ultimately, the selection between these two fluorescent probes should be guided by the specific experimental question, the imaging modality employed, and the required level of sensitivity and temporal resolution. By understanding the distinct characteristics of each probe, researchers can make an informed decision to best illuminate the intricate pathways of glucosylceramide trafficking and metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
Validating Glucosylceramide Synthase Inhibitor Efficacy: A Comparative Guide to the C6 NBD Glucosylceramide Assay
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the efficacy of glucosylceramide synthase (GCS) inhibitors, with a focus on the widely used C6 NBD Glucosylceramide assay. Supporting experimental data and detailed protocols are included to aid in the selection of the most appropriate validation method.
Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose to ceramide to form glucosylceramide.[1][2][3] This initial step is rate-limiting in the synthesis of a vast array of glycosphingolipids, which are integral components of cellular membranes and are involved in numerous signaling pathways.[4][5] The overexpression of GCS has been implicated in various pathologies, including cancer drug resistance and metabolic diseases, making it a prime target for therapeutic intervention.[4] Consequently, the robust validation of GCS inhibitor efficacy is a critical aspect of drug discovery and development.
This guide details the use of this compound, a fluorescent analog of the natural substrate, as a tool for assessing GCS activity and inhibitor potency. We present a comparative analysis of this method against other techniques, providing quantitative data and comprehensive experimental protocols to inform your research.
The this compound Assay: A Fluorescent Approach to Quantifying GCS Inhibition
The this compound assay leverages the fluorescent properties of 6-NBD-ceramide (C6 NBD Ceramide), a short-chain ceramide analog.[6] When introduced to cells, C6 NBD Ceramide is a substrate for GCS, which converts it to this compound. The fluorescent product can then be separated from the substrate and quantified, providing a direct measure of GCS activity.[6] The presence of a GCS inhibitor will lead to a reduction in the formation of this compound, allowing for the determination of inhibitor potency, often expressed as an IC50 value.[7]
Comparison of GCS Inhibitors using the this compound Assay
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common GCS inhibitors, as determined by the this compound assay in various cell lines. This data highlights the utility of the assay in quantifying and comparing the potency of different inhibitory compounds.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| PDMP | MCF7 | ~10 | [7] |
| Eliglustat | MCF7 | Not specified, but showed near-maximal inhibition at concentrations above 1 µM | [7] |
| T-036 | Human GCS Enzyme | 0.031 | [8] |
| T-690 | Human GCS Enzyme | 0.19 | [8] |
Alternative Methods for Validating GCS Inhibitor Efficacy
While the this compound assay is a popular and effective method, other techniques are also employed to validate GCS inhibitor efficacy. The table below provides a comparison of the this compound assay with Liquid Chromatography-Mass Spectrometry (LC-MS/MS)-based methods.
| Feature | This compound Assay | LC-MS/MS-Based Assay |
| Principle | Measures the conversion of a fluorescent ceramide analog (C6 NBD Ceramide) to its glucosylated product. | Directly measures the levels of endogenous or synthetic non-labeled glucosylceramides and ceramides. |
| Advantages | - Relatively simple and cost-effective.- High-throughput screening potential.- Provides a direct measure of enzyme activity in live cells.[9] | - High specificity and sensitivity.- Can measure endogenous lipid levels, providing a more physiologically relevant assessment.- Can simultaneously quantify multiple lipid species.[10][11] |
| Disadvantages | - Uses a fluorescent analog which may not perfectly mimic the natural substrate.- Potential for fluorescence interference from other compounds. | - Requires specialized and expensive equipment.- More complex sample preparation.- Lower throughput compared to fluorescent assays.[9] |
Experimental Protocols
Detailed Methodology for the this compound Assay for GCS Inhibition (HPLC-Based)
This protocol is adapted from methodologies described in the literature.[7][12]
1. Cell Culture and Treatment:
- Plate cells (e.g., MCF7) in 60 mm dishes and grow to approximately 80% confluency.
- Treat cells with various concentrations of the GCS inhibitor or vehicle control for a predetermined time (e.g., 4 hours).
2. Labeling with C6 NBD Ceramide:
- Prepare a 100 µM C6 NBD Ceramide/BSA complex by dissolving dried C6 NBD Ceramide in ethanol (B145695) and then adding it to a solution of fatty acid-free BSA in PBS.
- Incubate the treated cells with the C6 NBD Ceramide/BSA complex (e.g., final concentration of 5 µM) in cell culture medium for 1 hour at 37°C.
3. Lipid Extraction:
- After incubation, wash the cells three times with ice-cold PBS.
- Scrape the cells in 1 ml of ice-cold methanol (B129727) and transfer to a glass tube.
- Perform a Bligh-Dyer lipid extraction by adding chloroform (B151607) and water in a sequential manner with vortexing.
- Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
4. HPLC Analysis:
- Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
- Inject an aliquot of the sample onto a C8 or C18 reverse-phase HPLC column.
- Use a gradient elution with a mobile phase typically consisting of methanol and water.
- Detect the fluorescently labeled lipids using a fluorescence detector with excitation at approximately 466 nm and emission at approximately 536 nm.
- Quantify the amount of C6 NBD Ceramide and this compound by integrating the area under the curve for each peak.
5. Data Analysis:
- Calculate the percentage of GCS inhibition for each inhibitor concentration by comparing the amount of this compound produced in treated cells to that in vehicle-treated control cells.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Cellular Context
To better understand the mechanism of action of GCS inhibitors and the principle of the this compound assay, it is helpful to visualize the relevant biological pathway and experimental workflow.
Caption: Glucosylceramide Synthase Signaling Pathway.
The diagram above illustrates the central role of GCS in converting ceramide and UDP-glucose into glucosylceramide, the precursor for complex glycosphingolipids. GCS inhibitors block this enzymatic step.
Caption: this compound Assay Workflow.
This workflow outlines the key steps involved in assessing GCS inhibitor efficacy using the this compound assay, from cell treatment to data analysis.
Caption: Logic of Inhibitor Efficacy Validation.
References
- 1. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Glucosylceramide Analysis: C6 NBD Glucosylceramide Fluorescence versus Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of glucosylceramide (GlcCer) and the activity of its synthesizing enzyme, glucosylceramide synthase (GCS), are critical for understanding various physiological and pathological processes, including lysosomal storage diseases and cancer multidrug resistance. Two predominant analytical techniques employed for this purpose are fluorescence-based assays using the lipid analog C6 NBD Glucosylceramide (C6 NBD GlcCer) and mass spectrometry (MS). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
This guide will delve into the principles, advantages, and limitations of each method, present a cross-validation of GCS activity data obtained through both approaches, and provide detailed experimental workflows.
Methodological Principles: A Tale of Two Techniques
The fluorescence-based method typically involves introducing a fluorescent precursor, C6 NBD Ceramide, into living cells. This analog is metabolized by GCS to produce C6 NBD GlcCer. The fluorescent products are then extracted and quantified using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. This approach offers a dynamic view of GCS activity within a cellular context.[1][2][3]
In contrast, mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of molecules.[1] When applied to GlcCer analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can directly measure endogenous GlcCer levels or be adapted to assay GCS activity using non-natural substrates.[4] This method is renowned for its high specificity and sensitivity.
Quantitative Comparison of Glucosylceramide Synthase (GCS) Activity
| Cell Line | Method | Substrate | Measured GCS Activity (relative units or pmol/mg protein/hr) | Reference |
| MCF7 | HPLC-Fluorescence | C6 NBD-Ceramide | Area Under Curve (AUC) for NBD-Hexosylceramide: ~1.5 x 10^7 | [1] |
| NCI/ADR-RES | HPLC-Fluorescence | C6 NBD-Ceramide | Relative GCS activity increased in GCS overexpressing cells | [2] |
| HepG2 | LC-MS/MS | C8-Ceramide | Basal GCS activity detected and inhibited by PDMP | N/A |
Note: Direct numerical comparison is challenging due to variations in experimental conditions and reporting units. The table illustrates the types of quantitative data generated by each method.
Performance Characteristics: Fluorescence vs. Mass Spectrometry
| Parameter | This compound (HPLC-Fluorescence) | Mass Spectrometry (LC-MS/MS) |
| Principle | Measures fluorescence of NBD-labeled GlcCer produced from NBD-Ceramide. | Measures the mass-to-charge ratio of GlcCer or its fragments. |
| Specificity | Can be susceptible to interference from other fluorescent compounds or metabolites. | Highly specific, capable of distinguishing between different lipid isoforms. |
| Sensitivity | High sensitivity, with detection in the picomole to femtomole range.[2] | Extremely high sensitivity, often reaching the picogram to femtogram level.[4] |
| Quantification | Relative quantification based on fluorescence intensity. Absolute quantification requires a standard curve. | Absolute quantification is readily achievable with the use of stable isotope-labeled internal standards. |
| In Vivo/Cell-based Assays | Well-suited for measuring metabolic flux and enzyme activity in living cells.[1][2][3] | Can be used for in situ analysis, but more commonly applied to cell or tissue extracts. |
| Cost & Accessibility | Relatively lower instrument cost and wider accessibility.[1] | Higher instrument cost and requires specialized expertise.[1] |
| Potential Artifacts | The bulky NBD group may alter the metabolism and trafficking of the lipid analog. | Ion suppression or enhancement effects can impact quantification. |
Experimental Protocols
This compound-Based HPLC Assay for GCS Activity
This protocol is adapted from methodologies used to assess GCS activity in cultured cells.[1][2]
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture dishes and grow to the desired confluency.
-
Prepare a C6 NBD-Ceramide/BSA complex. Briefly, dry down an aliquot of C6 NBD-Ceramide under nitrogen, resuspend in ethanol, and then add to a solution of fatty acid-free BSA in PBS.
-
Incubate cells with the C6 NBD-Ceramide/BSA complex (e.g., 1-5 µM) in serum-free or complete medium for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Scrape the cells in a methanol (B129727)/chloroform mixture to perform a lipid extraction (e.g., Bligh-Dyer method).
-
Collect the organic phase containing the lipids.
-
-
HPLC Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent (e.g., methanol).
-
Inject an aliquot of the resuspended sample onto a reverse-phase HPLC column (e.g., C8 or C18).
-
Use a gradient elution with a mobile phase typically consisting of methanol and water with additives like formic acid.
-
Detect the fluorescent lipids using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., Ex: 470 nm, Em: 530 nm).[2]
-
Quantify the amount of this compound by integrating the area under the corresponding peak and comparing it to a standard curve if absolute quantification is desired.
-
LC-MS/MS Analysis of Glucosylceramide
This protocol outlines a general procedure for the quantification of endogenous glucosylceramide from biological samples.[4]
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or collect cell pellets.
-
Add an internal standard (e.g., a stable isotope-labeled GlcCer analog) to the sample.
-
Perform a lipid extraction using a suitable solvent system, such as chloroform/methanol.
-
Isolate the lipid-containing organic phase.
-
-
Liquid Chromatography:
-
Dry the lipid extract and resuspend it in an appropriate solvent for injection.
-
Inject the sample onto a reverse-phase or HILIC HPLC column.
-
Use a gradient elution with a mobile phase system tailored for lipid separation (e.g., acetonitrile, methanol, and water with additives like formic acid and ammonium (B1175870) formate).
-
-
Mass Spectrometry:
-
The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in a positive ion mode.
-
For quantification, use multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion corresponding to the specific GlcCer species of interest and monitoring for a specific product ion generated upon fragmentation.
-
Quantify the endogenous GlcCer species by comparing their peak areas to that of the internal standard.
-
Visualizing the Workflow
Caption: Experimental workflows for GlcCer analysis.
Glucosylceramide Synthesis Pathway
Caption: Biosynthesis of Glucosylceramide.
Conclusion: Selecting the Right Tool for the Job
The choice between using this compound with fluorescence detection and mass spectrometry for glucosylceramide analysis depends heavily on the specific research question.
This compound-based fluorescence assays are invaluable for studying the dynamics of GCS activity and metabolic flux within living cells. They are generally more accessible and cost-effective, making them suitable for high-throughput screening and for laboratories without dedicated mass spectrometry facilities. However, researchers must be mindful of potential artifacts introduced by the fluorescent label.
Mass spectrometry offers unparalleled specificity and sensitivity for the absolute quantification of endogenous glucosylceramide species. It is the gold standard for validating findings from fluorescence-based assays and for detailed lipidomic analyses where precise molecular identification is paramount. While it involves a higher initial investment and requires more specialized expertise, the quality and depth of the data it provides are often indispensable for drug development and in-depth mechanistic studies.
Ultimately, a synergistic approach, where the strengths of both techniques are leveraged, can provide the most comprehensive understanding of glucosylceramide metabolism. For instance, a fluorescence-based assay could be used for initial screening of GCS inhibitors, with the most promising candidates being validated and further characterized using LC-MS/MS.
References
- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide" by Kartik R. Roy, Sachin K. Khiste et al. [repository.lsu.edu]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent C6 NBD Glucosylceramide: A Superior Alternative to Radiolabeled Lipids for Cellular Research
A detailed comparison for researchers, scientists, and drug development professionals.
In the dynamic fields of cell biology, drug development, and lipid research, the choice of appropriate molecular probes is paramount for obtaining accurate and insightful data. For decades, radiolabeled lipids have been a cornerstone for tracing the metabolic fate and transport of lipids within cells. However, the emergence of fluorescent lipid analogs, such as C6 NBD Glucosylceramide, has provided a safer, more versatile, and often more informative alternative. This guide provides an objective comparison of this compound and radiolabeled lipids, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their studies.
Key Advantages of this compound
This compound offers several distinct advantages over its radiolabeled counterparts, primarily centered around safety, experimental flexibility, and the ability to perform real-time, high-resolution imaging in living cells.
-
Enhanced Safety: The most significant advantage of fluorescent probes is the elimination of radioactive materials. This circumvents the stringent safety protocols, specialized handling procedures, and disposal requirements associated with radiolabeled compounds, leading to a safer laboratory environment and reduced administrative burden.
-
Live-Cell Imaging and Dynamic Studies: this compound allows for the direct visualization of lipid trafficking and metabolism in real-time within living cells using fluorescence microscopy.[1] This capability is crucial for understanding the dynamic processes of lipid transport through organelles like the Golgi apparatus and endoplasmic reticulum, something that is not feasible with autoradiography, which requires fixed and processed samples.
-
High Spatial Resolution: Fluorescence microscopy techniques, particularly confocal microscopy, offer high-resolution imaging, enabling the precise subcellular localization of the fluorescent lipid analog.[2] This provides a more detailed understanding of lipid distribution compared to the often lower-resolution data obtained from autoradiography of radiolabeled lipids.
-
Multiplexing Capabilities: The distinct spectral properties of fluorescent dyes like NBD allow for multiplexing, where multiple cellular components can be labeled and visualized simultaneously. This enables researchers to study the colocalization and interaction of glucosylceramide with other lipids or proteins in a single experiment.
-
Reduced Experimental Complexity and Time: Assays using this compound are often faster and less complex than those involving radiolabeled lipids. For instance, quantification of fluorescent signals can be done instantaneously with a fluorescence plate reader or microscope, whereas scintillation counting for radiolabeled lipids is a more time-consuming process.[3]
Quantitative Comparison: Performance in Enzyme Assays
While a direct head-to-head comparison in a single study is scarce, we can synthesize data from various sources to compare the performance of fluorescent and radiolabeled probes in common lipid-related assays.
Table 1: Comparison of Fluorescent vs. Radiolabeled Probes for Glucosylceramide Synthase (GCS) Activity Assays
| Parameter | C6 NBD Ceramide (Fluorescent Substrate) | [³H]UDP-glucose (Radiolabeled Substrate) | References |
| Detection Method | HPLC with fluorescence detection, Fluorescence plate reader | Scintillation counting | [3][4] |
| Sensitivity | pmol range | dpm/nmol range | [3][4] |
| Assay Time | Shorter (minutes to a few hours) | Longer (can require overnight incubation and lengthy counting) | [3] |
| In Vivo/Live Cell | Yes, suitable for live-cell and in-vivo assays | Primarily for in-vitro assays with cell lysates or purified enzymes | [3] |
| Safety | Non-radioactive, standard chemical safety | Radioactive, requires specialized handling and disposal | [4] |
Table 2: Comparison of Fluorescent vs. Unlabeled Substrates in Glucocerebrosidase (GCase) Activity Assays
| Parameter | Bodipy-Glucosylceramide (Fluorescent Substrate) | Glucosylceramide (Natural, Unlabeled Substrate) with Enzyme Reporting System | References |
| Throughput | Lower | Higher, suitable for high-throughput screening (HTS) | [5] |
| Sensitivity to Inhibitors | Less sensitive (~100-fold weaker for some inhibitors) | More sensitive, reflects physiological conditions more accurately | [5] |
| Assay Format | Homogeneous | Homogeneous | [5] |
| Relevance | May not fully reflect physiological conditions | More physiologically relevant | [5] |
Experimental Protocols
Experimental Workflow: Analysis of this compound Metabolism
This workflow outlines the key steps for studying the cellular uptake and metabolism of this compound.
Caption: Workflow for analyzing this compound metabolism.
Detailed Protocol for this compound Uptake and Metabolism Assay [6]
-
Cell Preparation:
-
Plate cells (e.g., MCF7) in appropriate culture dishes and grow to 70-80% confluency.
-
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
In a separate tube, prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free medium.
-
Inject the this compound stock solution into the BSA solution while vortexing to form a complex.
-
-
Cell Labeling:
-
Wash the cells with serum-free medium.
-
Incubate the cells with the this compound-BSA complex (final concentration typically 1-5 µM) for a specified time (e.g., 60 minutes) at 37°C.
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer method.
-
-
Analysis:
-
Separate the lipid extracts using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Detect the fluorescent lipid species using a fluorescence detector (for HPLC) or an imaging system (for TLC).
-
Quantify the amount of this compound and its metabolites by comparing the fluorescence intensity to a standard curve.
-
Experimental Workflow: Radiolabeled Lipid Uptake Assay
This workflow illustrates the general steps involved in a radiolabeled lipid uptake experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C6 NBD Glucosylceramide Trafficking in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular trafficking of C6 NBD Glucosylceramide (C6-NBD-GlcCer), a fluorescent analog of glucosylceramide, across various cell lines. Understanding the differential transport and localization of this crucial sphingolipid is vital for research in cancer biology, lysosomal storage disorders, and drug development. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying cellular pathways.
Comparative Analysis of C6-NBD-GlcCer Trafficking
The intracellular journey of C6-NBD-GlcCer, from the plasma membrane to various organelles, exhibits cell-type specific differences. These variations are often linked to the metabolic state of the cell, its differentiation status, and the expression levels of key lipid-metabolizing enzymes and transporters. Below is a summary of observed trafficking patterns in different cell lines based on published data.
| Cell Line | Cell Type | Key Trafficking Characteristics | Quantitative Insights (where available) |
| Human Skin Fibroblasts | Fibroblast | Internalized via both endocytic and non-endocytic pathways. Accumulates strongly in the Golgi apparatus.[1][2] | - |
| HT29 (undifferentiated) | Human Colon Adenocarcinoma | Exhibits distinct lipid trafficking pathways compared to its differentiated counterpart.[3] Glucosylceramide is the main sphingolipid synthesized from C6-NBD-Ceramide.[3] | - |
| HT29 (differentiated) | Human Colon Adenocarcinoma | C6-NBD-Sphingomyelin is synthesized in slight excess over C6-NBD-Glucosylceramide.[3] | - |
| MCF-7 (drug-sensitive) | Human Breast Adenocarcinoma | Lower synthesis of glucosylceramides from precursors compared to resistant cells. | Incorporation of [3H]palmitic acid into glucosylceramide is 8-10 times lower than in MCF-7-AdrR cells. |
| MCF-7-AdrR (Adriamycin-resistant) | Human Breast Adenocarcinoma | Shows significant accumulation of glucosylceramides due to accelerated synthesis. | Incorporation of [3H]palmitic acid into glucosylceramide is 8-10 times higher than in MCF-7-wt cells. |
| HepG2 | Human Liver Hepatocellular Carcinoma | In polarized HepG2 cells, fluorescent glucosylceramide analogs show preferential localization to the apical domain.[4] | - |
| CHO (Chinese Hamster Ovary) | Ovary Epithelium | C6-NBD-Ceramide, the precursor, rapidly targets the Golgi apparatus, seemingly without an active transport process, where it is converted to C6-NBD-GlcCer and C6-NBD-sphingomyelin.[4] | - |
Experimental Protocols
The following are detailed methodologies for key experiments involving the trafficking of this compound.
Protocol 1: Labeling Cells with C6-NBD-GlcCer and Fluorescence Microscopy
This protocol describes the general procedure for labeling live cells with C6-NBD-GlcCer to visualize its intracellular localization.
Materials:
-
C6-NBD-Glucosylceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging microscopy system
Procedure:
-
Preparation of C6-NBD-GlcCer/BSA Complex:
-
Prepare a stock solution of C6-NBD-GlcCer in ethanol (B145695) or chloroform/methanol.
-
Dry down the required amount of the lipid stock under a stream of nitrogen gas.
-
Resuspend the dried lipid in ethanol.
-
Add this solution to a solution of fatty acid-free BSA in PBS while vortexing to create a 1:1 molar ratio complex.
-
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.
-
-
Labeling:
-
Remove the culture medium and wash the cells with pre-warmed serum-free medium.
-
Incubate the cells with the C6-NBD-GlcCer/BSA complex (typically 1-5 µM) in serum-free medium at 37°C for a specified time (e.g., 30-60 minutes). For uptake studies at the plasma membrane, incubation can be performed at 4°C.[1][2]
-
-
Chase and Imaging:
-
To follow the intracellular transport, wash the cells to remove the labeling medium.
-
Add fresh, pre-warmed complete medium and incubate for various chase periods (e.g., 15, 30, 60 minutes) at 37°C.
-
Mount the dishes or coverslips on a fluorescence microscope equipped for live-cell imaging.
-
Acquire images using appropriate filter sets for NBD (Excitation ~466 nm, Emission ~535 nm).[5]
-
Protocol 2: Quantification of C6-NBD-GlcCer Metabolism by HPLC
This protocol allows for the quantitative analysis of C6-NBD-GlcCer and its metabolites.
Materials:
-
Labeled cells (from Protocol 1)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Appropriate HPLC column (e.g., silica (B1680970) column)
Procedure:
-
Lipid Extraction:
-
After the desired incubation/chase period, wash the cells with cold PBS.
-
Scrape the cells in the presence of a solvent system like chloroform:methanol (1:2, v/v).
-
Perform a lipid extraction procedure (e.g., Bligh-Dyer method) to separate the lipid phase.
-
-
HPLC Analysis:
-
Dry the lipid extract under nitrogen and resuspend in a suitable solvent for HPLC injection.
-
Inject the sample into an HPLC system.
-
Separate the different fluorescent lipid species using a normal-phase silica column and a solvent gradient.
-
Detect the NBD-labeled lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
Quantify the amount of C6-NBD-GlcCer and its metabolites by comparing the peak areas to those of known standards.[6][7]
-
Visualizations
Experimental Workflow for C6-NBD-GlcCer Trafficking Analysis
Caption: Workflow for analyzing C6-NBD-GlcCer trafficking.
Generalized Trafficking Pathway of C6-NBD-Glucosylceramide
Caption: Key pathways in C6-NBD-GlcCer intracellular trafficking.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Evidence for ATP-dependent Endoplasmic Reticulum-to-Golgi Apparatus Trafficking of Ceramide for Sphingomyelin Synthesis in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
does C6 NBD Glucosylceramide accurately mimic natural glucosylceramide
For researchers in cell biology and drug development, fluorescent lipid analogs are indispensable tools for visualizing cellular processes. C6 NBD Glucosylceramide, a fluorescently tagged version of the naturally occurring glucosylceramide, is widely used to track its metabolism and transport. This guide provides a comprehensive comparison of this compound with its natural counterpart, examining how accurately it mimics the behavior of the endogenous lipid and offering insights into its applications and limitations.
Structural and Functional Overview
Natural glucosylceramide is a glycosphingolipid composed of a ceramide backbone (a sphingosine (B13886) linked to a fatty acid) and a glucose molecule. It is a key component of cellular membranes, particularly the plasma membrane and the Golgi apparatus, where it plays a crucial role in maintaining membrane structure, forming lipid rafts, and participating in cell signaling pathways.
This compound is a synthetic analog where a nitrobenzoxadiazole (NBD) fluorescent group is attached to a shortened (C6) acyl chain of the ceramide. This modification allows for its visualization within living cells using fluorescence microscopy. The core question for researchers is whether the addition of the bulky, fluorescent NBD group and the truncation of the fatty acid chain alter the molecule's behavior compared to natural glucosylceramide.
Head-to-Head Comparison: Performance in Key Biological Processes
To assess how well this compound mimics its natural counterpart, we compare their performance in several key biological processes, supported by experimental data.
Enzymatic Metabolism
The metabolism of glucosylceramide is governed by two key enzymes: glucosylceramide synthase (GCS), which synthesizes it from ceramide, and glucosylceramidase (GCase), which breaks it down. The accuracy of this compound as a mimic depends on whether it is recognized and processed by these enzymes in a manner similar to the natural substrate.
| Enzyme | Substrate | Km | Vmax | Reference |
| Glucosylceramidase (GCase) | p-Nitrophenyl-β-D-glucopyranoside (PNPG) | 12.6 mM | 333 U/mg | [1][2][3][4] |
| Ceramide Synthase (CerS) | NBD-sphinganine | ~3.61 µM | Not Reported | [5] |
| Ceramide Synthase (CerS) | Natural sphinganine (B43673) | ~3.05 µM | Not Reported | [5] |
Data Interpretation: While direct comparative kinetic data for GCase with both C6 NBD-Glucosylceramide and natural glucosylceramide is limited, a study on ceramide synthases provides valuable insight. The Michaelis-Menten constants (Km) for NBD-sphinganine and natural sphinganine were found to be very similar (~3.61 µM and ~3.05 µM, respectively), suggesting that the NBD fluorophore does not significantly hinder the enzyme's ability to recognize and bind the substrate.[5] This supports the use of NBD-labeled precursors to study ceramide metabolism. For GCase, kinetic data using an artificial substrate, PNPG, provides a baseline for its activity.[1][2][3][4] However, a study has shown that in contrast to other sphingolipid analogs, C6-NBD-Glucosylceramide exhibits neither hydrolytic nor synthetic activity at the plasma membrane, indicating that its metabolism may be restricted to specific cellular compartments like the Golgi apparatus.[6]
Subcellular Localization and Trafficking
A primary application of this compound is to trace the trafficking pathways of glucosylceramide. Studies have shown that C6 NBD-ceramide, the precursor to C6 NBD-Glucosylceramide, is metabolized in the Golgi apparatus to fluorescent sphingomyelin (B164518) and glucosylceramide.[7] These fluorescent products are then transported to the plasma membrane. In polarized cells, newly synthesized C6-NBD-GlcCer is preferentially delivered to the apical surface.[8] However, once at the plasma membrane, its behavior can diverge from natural lipids. For instance, one study observed that C6-NBD-GlcCer randomly equilibrated over the apical and basolateral surfaces of MDCK II cells over 8 hours, suggesting it may not be as stably integrated into specific membrane domains as its natural counterpart.[8]
Membrane Partitioning and Biophysical Properties
Natural glucosylceramide is known to partition into liquid-ordered (Lo) domains, or lipid rafts, which are crucial for signal transduction. The biophysical properties of this compound, particularly its partitioning behavior, are critical to its function as a reliable mimic. It has been observed that many fluorescent lipid analogs, including those with the NBD fluorophore, tend to partition preferentially into the more fluid liquid-disordered (Ld) phase of the membrane. This suggests that the presence of the NBD group may disrupt the packing of the lipid in a way that favors the disordered phase, potentially misrepresenting the localization of natural glucosylceramide in lipid rafts.
Experimental Protocols
To aid researchers in their experimental design, we provide detailed methodologies for key experiments cited in this guide.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from studies using NBD-ceramide to measure GCS activity in intact cells.
Materials:
-
C6 NBD-Ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) system
Procedure:
-
Preparation of NBD-Ceramide/BSA Complex: Prepare a stock solution of C6 NBD-Ceramide in ethanol. This is then complexed with fatty acid-free BSA in PBS to facilitate its delivery to cells.[7]
-
Cell Labeling: Incubate cultured cells with the NBD-Ceramide/BSA complex in serum-free or complete medium for a specified time (e.g., 1-2 hours) at 37°C.[7]
-
Lipid Extraction: After incubation, wash the cells to remove excess probe and then extract the cellular lipids using an appropriate solvent system.
-
Analysis: Separate and quantify the fluorescent lipids (C6 NBD-Ceramide and its metabolites, including C6 NBD-Glucosylceramide) using HPLC or TLC coupled with a fluorescence detector.[7]
Protein-Lipid Binding Assay using Fluorescence Microscopy
This protocol provides a method to assess the relative binding affinity of a protein to liposomes containing either natural or this compound.
Materials:
-
Fluorescently labeled liposomes (containing a fluorescent lipid marker) with either natural glucosylceramide or this compound.
-
Protein of interest (can be fluorescently tagged for dual-color analysis).
-
Confocal microscope.
Procedure:
-
Liposome Preparation: Prepare liposomes with the desired lipid composition, incorporating either natural glucosylceramide or this compound.
-
Binding Assay: Incubate the prepared liposomes with the protein of interest.
-
Imaging: Visualize the liposomes and any associated protein using confocal microscopy.
-
Quantification: Analyze the fluorescence intensity to quantify the amount of protein bound to the liposomes. This can be used to compare the relative binding affinity of the protein for the two types of glucosylceramide-containing liposomes.[9]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Metabolism of Glucosylceramide.
Caption: Workflow for GCS Activity Assay.
Conclusion: A Valuable Tool with Caveats
This compound serves as a valuable tool for visualizing the general pathways of glucosylceramide metabolism and trafficking within cells. The available data suggests that its precursor, C6 NBD-ceramide, is a good substrate for ceramide synthases, indicating that the initial steps of its metabolism mimic the natural process.
However, researchers must be aware of its limitations. The presence of the NBD group and the shortened acyl chain can alter its biophysical properties, leading to differences in membrane partitioning and potentially affecting its interaction with certain proteins and its ultimate fate at the plasma membrane. Specifically, its tendency to favor disordered membrane domains and its limited metabolism at the cell surface are key distinctions from natural glucosylceramide.
For studies focused on the general flux through the Golgi and transport to the plasma membrane, this compound is a powerful probe. For investigations requiring precise mimicry of natural glucosylceramide's behavior within specific membrane microdomains or its interaction with membrane-associated proteins, the results should be interpreted with caution, and ideally, complemented with other techniques using non-labeled lipids.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Endocytic Pathway of C6-NBD-Glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C6-NBD-Glucosylceramide (C6-NBD-GlcCer) with alternative fluorescent lipid probes for validating and tracking endocytic pathways. The information presented herein is supported by experimental data to aid in the selection of the most appropriate tools for your research needs.
Introduction to C6-NBD-Glucosylceramide Endocytosis
C6-NBD-Glucosylceramide is a fluorescently labeled analog of the naturally occurring sphingolipid, glucosylceramide. It is widely used as a probe to study the endocytic trafficking of lipids. Upon insertion into the plasma membrane, C6-NBD-GlcCer is internalized by cells and transported through various intracellular compartments, including early and late endosomes, and in some cell types, the Golgi apparatus. A portion of the internalized C6-NBD-GlcCer is also recycled back to the plasma membrane. The validation of its endocytic pathway is crucial for understanding lipid sorting and the mechanisms of various diseases related to lipid transport.
Comparative Analysis of Fluorescent Lipid Probes for Endocytosis
The selection of a fluorescent lipid probe can significantly influence the observed endocytic pathway and kinetics. This section compares C6-NBD-GlcCer with a common alternative, BODIPY-Lactosylceramide (BODIPY-LacCer), and other sphingolipid analogs.
Quantitative Data on Internalization and Recycling Kinetics
The following table summarizes the key quantitative parameters for the endocytosis of C6-NBD-GlcCer and BODIPY-LacCer. It is important to note that the data are compiled from different studies and cell types, and direct comparisons should be made with caution.
| Parameter | C6-NBD-Glucosylceramide | BODIPY-Lactosylceramide | Other Analogs (e.g., C6-NBD-Sphingomyelin) |
| Internalization Pathway | Primarily clathrin-independent; can involve caveolae in some cells.[1] | Predominantly caveolae-mediated endocytosis.[2] | Varies; C6-NBD-SM can recycle rapidly.[3] |
| Initial Uptake Rate | Rapid, with significant internalization within 2 minutes.[1] | Very rapid, observed within 1-2 minutes.[2] | Rapid internalization kinetics.[3] |
| Trafficking to Early Endosomes | Co-localizes with transferrin in early endosomes within minutes.[1] | Delivered to early endosomes within 5-10 minutes.[2] | Can traffic through early endosomes.[4] |
| Recycling to Plasma Membrane | Recycles from early and late endosomes. | Recycles from early endosomes. | Rapid recycling from early endosomes.[3] |
| Half-life of Recycling | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | C6-NBD-SM has a recycling half-life of ~12 minutes in CHO cells.[3] |
| Golgi Trafficking | Observed in some cell types.[5] | A portion reaches the Golgi apparatus.[2] | BODIPY-SM predominantly labels the Golgi.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments validating endocytic pathways.
Protocol 1: Fluorescent Lipid Uptake Assay
This protocol describes a method for quantifying the internalization of fluorescently labeled lipids.
Materials:
-
C6-NBD-Glucosylceramide or alternative fluorescent lipid analog (e.g., BODIPY-Lactosylceramide)
-
Cells of interest cultured on coverslips or in multi-well plates
-
Serum-free culture medium
-
Bovine Serum Albumin (BSA), defatted
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Plate cells on a suitable substrate and culture until they reach the desired confluency.
-
Labeling:
-
Prepare a working solution of the fluorescent lipid complexed with BSA in serum-free medium. A typical concentration is 5 µM.
-
Wash the cells once with pre-warmed serum-free medium.
-
Incubate the cells with the fluorescent lipid solution at 4°C for 30 minutes to allow the lipid to insert into the plasma membrane without significant endocytosis.
-
-
Internalization:
-
Wash the cells three times with ice-cold PBS to remove unbound lipid.
-
Add pre-warmed complete culture medium to the cells and transfer them to a 37°C incubator to initiate endocytosis.
-
Incubate for various time points (e.g., 2, 5, 10, 30, 60 minutes).
-
-
Back-Exchange (to remove remaining plasma membrane-associated lipid):
-
At the end of each time point, place the cells on ice.
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with a high concentration of defatted BSA (e.g., 5% w/v) in PBS on ice for 30 minutes to extract the fluorescent lipid remaining in the outer leaflet of the plasma membrane. Repeat this step once.
-
-
Quantification:
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Analyze the internalized fluorescence using a fluorescence microscope with appropriate filters or by flow cytometry.
-
Protocol 2: Endocytic Recycling Assay
This protocol measures the rate at which internalized fluorescent lipids are recycled back to the plasma membrane.
Materials:
-
Same as Protocol 1
Procedure:
-
Labeling and Internalization: Follow steps 1-3 of Protocol 1 to allow for the internalization of the fluorescent lipid for a defined period (e.g., 30 minutes).
-
Initial Back-Exchange: Perform the back-exchange step (Step 4 of Protocol 1) to remove all fluorescent lipid from the plasma membrane, leaving only the internalized pool.
-
Recycling Period:
-
Wash the cells with pre-warmed serum-free medium.
-
Add fresh, pre-warmed complete culture medium and return the cells to the 37°C incubator.
-
Incubate for various chase periods (e.g., 5, 15, 30, 60 minutes) to allow the internalized lipid to recycle to the plasma membrane.
-
-
Second Back-Exchange (to quantify recycled lipid):
-
At the end of each chase period, place the cells on ice.
-
Perform a second back-exchange (Step 4 of Protocol 1) to collect the fluorescent lipid that has been recycled to the plasma membrane.
-
-
Quantification:
-
Measure the fluorescence in the back-exchange medium from the second back-exchange. This represents the amount of recycled lipid.
-
Lyse the cells and measure the remaining intracellular fluorescence.
-
The percentage of recycling can be calculated as: (Fluorescence in second back-exchange medium) / (Fluorescence in second back-exchange medium + Intracellular fluorescence) * 100.
-
Visualizing Endocytic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental procedures.
Caption: Endocytic pathway of C6-NBD-Glucosylceramide.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Mechanisms of Clathrin-independent Endocytosis Have Unique Sphingolipid Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to C6 NBD Glucosylceramide and its Alternatives for Studying Glucosylceramide Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C6 NBD Glucosylceramide (C6-NBD-GlcCer), a widely used fluorescent analog for studying glucosylceramide (GlcCer) metabolism, with its alternatives. We will delve into their performance, supported by experimental data, and provide detailed protocols for their use. This guide aims to equip researchers with the necessary information to select the most appropriate fluorescent tool for their specific research needs in understanding the intricate pathways of GlcCer metabolism, which are implicated in various cellular processes and diseases such as Gaucher disease.
Introduction to Fluorescent Glucosylceramide Analogs
Fluorescently labeled lipids are invaluable tools for visualizing and quantifying the dynamics of lipid metabolism and trafficking within living cells. C6-NBD-GlcCer, a derivative of glucosylceramide tagged with the nitrobenzoxadiazole (NBD) fluorophore, has been a cornerstone in this field. It allows for the real-time tracking of GlcCer's journey through cellular compartments, most notably its transport to and processing within the Golgi apparatus.
However, the choice of a fluorescent analog can significantly impact experimental outcomes. Factors such as the fluorophore's properties, the length of the acyl chain, and the potential for the analog to mimic the behavior of its endogenous counterpart must be carefully considered. This guide will compare C6-NBD-GlcCer with a prominent alternative, BODIPY-labeled GlcCer, and discuss the nuances of their application in research.
Comparison of Fluorescent Glucosylceramide Analogs
The selection of a fluorescent GlcCer analog should be guided by the specific experimental question. While C6-NBD-GlcCer is a well-established probe, alternatives like BODIPY-GlcCer offer distinct advantages in terms of their photophysical properties.
| Feature | C6-NBD-Glucosylceramide | BODIPY-Glucosylceramide |
| Fluorophore | Nitrobenzoxadiazole (NBD) | Boron-dipyrromethene (BODIPY) |
| Fluorescence Quantum Yield | Lower | Higher (2-3 fold higher than NBD)[1][2] |
| Photostability | Lower, sensitive to cholesterol presence[1][3] | Higher than NBD[1][2] |
| Polarity of Fluorophore | More polar, may loop back to the water/bilayer interface[2] | Less polar, more efficiently anchored in the membrane bilayer[2] |
| Metabolism & Transport | Well-characterized for Golgi trafficking.[4] Does not undergo extensive degradation at the plasma membrane.[5] | Differences in metabolic products compared to NBD-analogs have been observed. Higher rates of transfer through aqueous phases for NBD-lipids.[1] |
| Spectral Properties | Emission maximum around 530-540 nm (green) | Emission can shift from green (~515 nm) to red (~620 nm) with increasing concentration, allowing for visualization of lipid accumulation.[1] |
Note: Direct quantitative comparisons of cellular uptake and trafficking kinetics between C6-NBD-GlcCer and BODIPY-GlcCer in the same cell type are limited in the current literature. The information presented is based on the individual characteristics of the fluorophores and their behavior when attached to other lipids.
Specificity and Potential Artifacts
While fluorescent analogs are powerful tools, it is crucial to acknowledge their limitations. The short acyl chain (C6) and the attached fluorophore can alter the biophysical properties of the molecule compared to its long-chain, endogenous counterpart.[5] This can potentially influence its metabolism, trafficking, and interaction with cellular machinery. For instance, the subcellular distribution of fluorescent ceramide analogs can be influenced by the nature of the fluorophore itself, not just the lipid moiety.[6]
Furthermore, short-chain ceramides (B1148491) can have biological effects of their own, including the induction of apoptosis or cell cycle arrest, which could confound experimental results if not properly controlled for.[7][8] Researchers should, therefore, perform careful validation experiments and, when possible, complement findings with other techniques that measure endogenous lipid levels.
Experimental Protocols
Protocol 1: Measuring Glucosylceramide Synthase (GCS) Activity using C6-NBD-Ceramide
This protocol describes a cell-based assay to measure the activity of glucosylceramide synthase (GCS), the enzyme that synthesizes GlcCer from ceramide and UDP-glucose. The assay relies on the conversion of the precursor, C6-NBD-Ceramide (C6-NBD-Cer), to C6-NBD-GlcCer.
Materials:
-
Cells of interest cultured in 6-well plates
-
C6-NBD-Ceramide (stock solution in ethanol (B145695) or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Fluorescence imaging system for TLC plates or HPLC with a fluorescence detector
Procedure:
-
Preparation of C6-NBD-Cer/BSA Complex:
-
Dry down an aliquot of C6-NBD-Cer stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in absolute ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to form the C6-NBD-Cer/BSA complex. A typical final concentration is 100 µM C6-NBD-Cer complexed with BSA.
-
-
Cell Labeling:
-
Plate cells in 6-well plates and grow to the desired confluency.
-
Wash the cells with serum-free medium.
-
Incubate the cells with the C6-NBD-Cer/BSA complex in serum-free or low-serum medium for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
-
Lipid Extraction:
-
After incubation, wash the cells with cold PBS to remove excess probe.
-
Scrape the cells in a suitable lipid extraction solvent mixture (e.g., 2:3 isopropanol:ethyl acetate).
-
-
Analysis:
-
Separate the extracted lipids using Thin-Layer Chromatography (TLC) with an appropriate solvent system to resolve C6-NBD-Cer from C6-NBD-GlcCer.
-
Alternatively, analyze the lipid extract by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
Quantify the fluorescence intensity of the C6-NBD-Cer and C6-NBD-GlcCer spots or peaks.
-
GCS activity can be expressed as the ratio of fluorescent product (C6-NBD-GlcCer) to the total fluorescent lipid (C6-NBD-Cer + C6-NBD-GlcCer).
-
Protocol 2: Visualization of Glucosylceramide Trafficking to the Golgi Apparatus
This protocol outlines a method for visualizing the accumulation of fluorescent GlcCer analogs in the Golgi apparatus of living cells using fluorescence microscopy.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Fluorescent GlcCer analog (e.g., C6-NBD-GlcCer or BODIPY-GlcCer) complexed with BSA (as described in Protocol 1)
-
Live-cell imaging medium
-
Fluorescence microscope equipped with appropriate filter sets and a temperature-controlled stage.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to 50-70% confluency.
-
-
Labeling at Low Temperature:
-
Wash the cells with cold live-cell imaging medium.
-
Incubate the cells with the fluorescent GlcCer/BSA complex (typically 2-5 µM) for 30 minutes at 4°C. This allows the analog to insert into the plasma membrane while minimizing endocytosis.
-
-
Trafficking to the Golgi:
-
Wash the cells with cold medium to remove unbound probe.
-
Add fresh, pre-warmed (37°C) live-cell imaging medium.
-
Immediately transfer the dish to the microscope stage pre-heated to 37°C.
-
-
Image Acquisition:
-
Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to visualize the transport of the fluorescent GlcCer from the plasma membrane to the perinuclear region corresponding to the Golgi apparatus.
-
Use appropriate filter sets for the chosen fluorophore (e.g., excitation ~470 nm, emission ~530 nm for NBD).
-
Visualizations
Caption: Simplified overview of the central role of Glucosylceramide in sphingolipid metabolism.
Caption: Workflow for measuring Glucosylceramide Synthase (GCS) activity using C6-NBD-Ceramide.
Conclusion
C6-NBD-Glucosylceramide remains a valuable and widely used tool for investigating the metabolic pathways of glucosylceramide. Its behavior and metabolism have been extensively characterized, providing a solid foundation for its use in cellular studies. However, researchers should be aware of its limitations, particularly the potential for artifacts due to its short acyl chain and the photophysical drawbacks of the NBD fluorophore.
For studies requiring higher photostability and brighter fluorescence, BODIPY-labeled GlcCer analogs present a compelling alternative. The choice between these probes should be made after careful consideration of the specific experimental goals and the inherent properties of each fluorescent analog. By understanding the strengths and weaknesses of these tools, researchers can design more robust experiments and gain deeper insights into the complex and vital roles of glucosylceramide in cellular health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C6 NBD Glucosylceramide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides essential information and procedural steps for the proper disposal of C6 NBD Glucosylceramide, a fluorescently-tagged derivative of glucosylceramide used in research.
While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to treat it with a degree of caution, as with any novel or specialized chemical.[1] One manufacturer advises that the material should be considered hazardous until more information is available. Therefore, a conservative approach to disposal is recommended to ensure the safety of laboratory personnel and to minimize environmental impact.
Summary of Key Disposal Principles
| Waste Type | Recommended Disposal Protocol | Key Considerations |
| Unused Solid this compound | Treat as chemical waste. Dispose of through your institution's hazardous waste program. | Do not dispose of in regular trash. Ensure the container is clearly labeled with the full chemical name. |
| Solutions of this compound | Collect in a designated, labeled waste container. Dispose of through your institution's chemical waste program. | Do not pour down the drain. The container should be compatible with the solvent used (e.g., methanol (B129727), chloroform). |
| Contaminated Labware (e.g., pipette tips, tubes) | Segregate from non-contaminated waste. Dispose of as solid chemical waste. | Place in a designated, puncture-proof container labeled as "chemically contaminated waste." |
| Empty Product Vials | Triple-rinse with a suitable solvent. Dispose of the rinsate as chemical waste. The defaced, empty vial may be disposed of in regular glass waste, pending institutional policy. | Check with your institution's EHS for specific procedures on empty container disposal. |
Detailed Disposal Protocol
A systematic approach to waste management is essential. The following workflow outlines the decision-making and handling process for this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Context: Handling Waste from Cellular Imaging Studies
In many research applications, this compound is used to study lipid metabolism and transport within cells. The following provides guidance on managing waste generated from a typical cell labeling experiment.
Experimental Protocol for Waste Generation:
-
Preparation of Staining Solution: A stock solution of this compound is often prepared in an organic solvent like methanol or a chloroform:methanol mixture.
-
Waste Generated: Any unused stock solution.
-
Disposal: Collect in a designated halogenated or non-halogenated solvent waste container, depending on the solvent used.
-
-
Cell Labeling: The stock solution is diluted in cell culture medium to a final working concentration.
-
Waste Generated: The culture medium containing the fluorescent probe after incubation.
-
Disposal: Aspirate the medium and collect it in a dedicated liquid waste container for chemical waste. Do not pour it down the sink.
-
-
Washing Steps: Cells are typically washed with phosphate-buffered saline (PBS) or other buffers to remove excess probe.
-
Waste Generated: The wash buffers containing residual this compound.
-
Disposal: Collect these washes in the same liquid chemical waste container as the labeling medium.
-
-
Contaminated Consumables: Pipette tips, centrifuge tubes, and culture plates will be contaminated with the fluorescent lipid.
-
Waste Generated: Solid laboratory waste.
-
Disposal: Collect all contaminated items in a clearly labeled, puncture-resistant container designated for solid chemical waste.
-
Logical Framework for Safe Disposal
The decision-making process for chemical disposal should always prioritize safety and regulatory compliance. The following diagram illustrates the logical flow for determining the correct disposal path for this compound.
Caption: Decision-making flowchart for this compound disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
